NG-012
Description
Properties
IUPAC Name |
12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O15/c1-15-5-19-9-21(34)11-24(36)29(19)32(42)46-18(4)8-27(39)47-23(14-33)13-28(40)44-16(2)6-20-10-22(35)12-25(37)30(20)31(41)45-17(3)7-26(38)43-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILNQIVBJLREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: Potentiation of NGF-Induced Neurite Outgrowth
An in-depth analysis of current research reveals that the designation "NG-012" is associated with multiple distinct therapeutic agents, each with a unique mechanism of action. This guide focuses on a specific entity: This compound, a novel potentiator of nerve growth factor (NGF) , isolated from the culture broth of Penicillium verruculosum F-4542.[1][2] This document provides a detailed technical overview of its core mechanism of action for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action is the potentiation of neurite outgrowth induced by Nerve Growth Factor (NGF) in rat pheochromocytoma (PC12) cells.[2] It does not appear to stimulate neurite outgrowth on its own but enhances the neurotrophic effects of NGF. This suggests that this compound modulates the NGF signaling pathway, making the cells more responsive to NGF.
The NGF signaling cascade is critical for the development, survival, and function of neurons.[3][4] It is initiated by the binding of NGF to its high-affinity receptor, TrkA, leading to receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins, which in turn activate several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. These pathways ultimately lead to transcriptional changes that promote neuronal differentiation, including neurite outgrowth.
The precise molecular target of this compound within this pathway has not been fully elucidated in the available literature. However, its potentiation effect suggests it may act at one or more key nodes in the NGF signaling cascade to amplify the signal.
Quantitative Data Summary
The available literature on this compound as an NGF potentiator does not contain extensive quantitative data suitable for a large comparative table. The primary characterization is qualitative, focusing on its ability to enhance NGF-induced neurite outgrowth.
Experimental Protocols
The key experiment to determine the activity of this compound is the in vitro neurite outgrowth assay using PC12 cells.
Cell Line: Rat pheochromocytoma cell line (PC12)
Methodology:
-
Cell Culture: PC12 cells are maintained in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For the assay, cells are seeded into collagen-coated culture plates at a specific density.
-
Treatment: The cells are then treated with various concentrations of this compound in the presence of a sub-optimal concentration of NGF. Control groups include cells treated with NGF alone, this compound alone, and a vehicle control.
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Incubation: The treated cells are incubated for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).
-
Analysis: Neurite outgrowth is assessed qualitatively and quantitatively. This can be done by microscopic observation and counting the percentage of cells bearing neurites longer than the cell body diameter. More advanced analysis can involve measuring neurite length and branching.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context in which this compound acts, the following diagrams illustrate the NGF signaling pathway and the experimental workflow for assessing this compound's activity.
Caption: Hypothesized NGF signaling pathway with potential points of intervention for this compound.
References
- 1. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
NG-012 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-012 is a novel small molecule that has been identified as a potentiator of Nerve Growth Factor (NGF) signaling. This document provides a comprehensive technical guide on the proposed target identification and validation for this compound. Given that this compound enhances NGF-induced neurite outgrowth in rat pheochromocytoma (PC12) cells, its primary molecular target is hypothesized to be the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. This guide outlines a putative mechanism of action, detailed experimental protocols for target validation, and representative data presented in a structured format to aid in the research and development of this compound or similar molecules.
Introduction: The NGF-TrkA Signaling Axis
Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons.[1][2] Its biological effects are primarily mediated through the high-affinity Tropomyosin receptor kinase A (TrkA).[1][3][4] Upon NGF binding, TrkA dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for neuronal differentiation and survival.
Three major signaling pathways are activated downstream of TrkA:
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The Ras/MAPK (ERK) Pathway: This pathway is centrally involved in promoting neurite outgrowth and neuronal differentiation.
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The PI3K/Akt Pathway: This cascade is a key regulator of cell survival and growth.
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The PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
As a potentiator of NGF-induced neurite outgrowth, this compound is likely to enhance the signaling flux through one or more of these pathways. The most probable mechanism of action is as a positive allosteric modulator (PAM) of the TrkA receptor. A PAM would bind to a site on TrkA distinct from the NGF binding site, inducing a conformational change that increases the receptor's affinity for NGF or enhances its catalytic activity upon NGF binding.
Target Identification: Postulated Mechanism of this compound
The primary hypothesis is that this compound is a positive allosteric modulator of the TrkA receptor. This is based on its known biological activity of potentiating NGF-induced effects. A PAM would not activate the receptor on its own but would enhance the effects of the natural ligand, NGF.
Logical Framework for Target Identification
References
- 1. sinobiological.com [sinobiological.com]
- 2. Nerve growth factor - Wikipedia [en.wikipedia.org]
- 3. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
NG-012: A Technical Guide to its Biochemical and Cellular Functions as a Nerve Growth Factor Potentiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-012 is a novel natural product isolated from the culture broth of the fungus Penicillium verruculosum F-4542.[1][2] It has been identified as a potentiator of Nerve Growth Factor (NGF) activity, specifically enhancing NGF-induced neurite outgrowth in the rat pheochromocytoma cell line (PC12).[1] This technical guide provides a comprehensive overview of the known cellular functions of this compound, within the broader context of NGF signaling. Due to the limited publicly available data on this compound, this document also presents standardized experimental protocols and data frameworks for the characterization of NGF potentiators, using this compound as a primary example.
Biochemical and Cellular Functions of this compound
The primary established cellular function of this compound is the potentiation of Nerve Growth Factor (NGF)-induced neuritogenesis in PC12 cells.[1] PC12 cells are a well-established model system for studying neuronal differentiation. Upon stimulation with NGF, these cells cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons.[3]
This compound, in the presence of a suboptimal concentration of NGF, enhances the extent of this neurite outgrowth. This suggests that this compound may act by modulating the NGF signaling pathway, making the cells more sensitive to NGF. The precise molecular mechanism of this potentiation has not been fully elucidated in the available literature. Potential mechanisms could include direct interaction with the NGF receptor TrkA, modulation of downstream signaling components, or effects on cellular processes that support neurite extension.
Data Presentation: Properties and Hypothetical Activity of this compound
Given the scarcity of quantitative data for this compound in the literature, the following tables summarize its known properties and present a template for the quantitative analysis of an NGF potentiator.
Table 1: Known Properties of this compound
| Property | Description | Reference |
| Compound Name | This compound | |
| Source Organism | Penicillium verruculosum F-4542 | |
| Chemical Class | Lactone, Phenol | |
| Biological Activity | Potentiator of NGF-induced neurite outgrowth in PC12 cells |
Table 2: Representative Quantitative Data for an NGF Potentiation Assay
This table illustrates the type of quantitative data that would be generated from a dose-response experiment to characterize the potentiating effects of a compound like this compound.
| Treatment Group | NGF Concentration (ng/mL) | This compound Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Vehicle Control | 0 | 0 | 5 ± 2 | 10 ± 3 |
| NGF (suboptimal) | 2 | 0 | 25 ± 5 | 30 ± 7 |
| This compound alone | 0 | 10 | 6 ± 3 | 12 ± 4 |
| Potentiation Test 1 | 2 | 1 | 40 ± 6 | 45 ± 8 |
| Potentiation Test 2 | 2 | 5 | 65 ± 8 | 70 ± 10 |
| Potentiation Test 3 | 2 | 10 | 75 ± 7 | 85 ± 12 |
| NGF (optimal) | 50 | 0 | 80 ± 5 | 90 ± 11 |
Experimental Protocols
The following is a detailed methodology for a key experiment to characterize the NGF-potentiating activity of this compound.
Protocol: Neurite Outgrowth Potentiation Assay in PC12 Cells
1. Cell Culture and Plating:
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Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
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Coat 96-well plates with a suitable extracellular matrix protein (e.g., collagen type IV or poly-L-lysine) to promote cell adhesion.
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Seed PC12 cells at a density of 2 x 10³ to 1 x 10⁴ cells per well. Allow cells to attach for 24 hours.
2. Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to final concentrations in serum-free or low-serum medium.
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Prepare solutions of NGF at a suboptimal concentration (e.g., 2 ng/mL) and an optimal concentration (e.g., 50 ng/mL).
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Aspirate the culture medium from the plated cells and replace it with the treatment media:
-
Vehicle control (medium with solvent).
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This compound alone at various concentrations.
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Suboptimal NGF alone.
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Suboptimal NGF in combination with various concentrations of this compound.
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Optimal NGF alone.
-
-
Incubate the cells for 48-72 hours.
3. Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
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Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III-tubulin) overnight at 4°C.
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Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
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Counterstain nuclei with DAPI.
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Acquire images using a high-content imaging system or a fluorescence microscope.
4. Quantification and Analysis:
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Quantify neurite outgrowth using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin).
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Measure the following parameters:
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Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
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Average neurite length per cell.
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Number of neurites per cell.
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Perform statistical analysis to determine the significance of the potentiation effect.
Visualizations: Signaling Pathways and Experimental Workflows
NGF Signaling Pathway in PC12 Cells
Nerve Growth Factor (NGF) initiates a cascade of intracellular signaling events upon binding to its high-affinity receptor, TrkA. This leads to the activation of several key pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation and survival.
Experimental Workflow for this compound Potentiation Assay
The following diagram illustrates the logical flow of the experimental protocol for assessing the NGF-potentiating effects of this compound.
Conclusion
This compound represents a potentially valuable research tool for studying the modulation of NGF signaling. While current data is limited, its ability to potentiate NGF-induced neurite outgrowth marks it as a compound of interest for neurobiology and drug discovery. The experimental frameworks and protocols provided in this guide offer a robust starting point for further investigation into the precise mechanism of action and therapeutic potential of this compound and other novel NGF potentiators. Further research is warranted to elucidate its specific molecular targets and to quantify its efficacy in more detail.
References
- 1. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of NG-012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-012, a natural product isolated from the fungus Penicillium verruculosum, has been identified as a potent potentiator of Nerve Growth Factor (NGF) induced neurite outgrowth in pheochromocytytoma (PC12) cells. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its structure, biological activity, and the putative mechanisms by which it enhances neurotrophic signaling. Due to the limited public research on the specific structure-activity relationship (SAR) of this compound, this document summarizes the foundational knowledge, details relevant experimental protocols, and proposes potential avenues for future investigation in the field of neurotrophic potentiation.
Introduction
Nerve Growth Factor (NGF) is a well-characterized neurotrophic factor essential for the survival, development, and function of neurons in both the central and peripheral nervous systems. Its therapeutic potential in neurodegenerative diseases and nerve injury is significant, yet direct administration of NGF is hampered by poor pharmacokinetic properties and side effects. Small molecules that can potentiate the effects of endogenous or exogenously administered NGF, such as this compound, represent a promising alternative therapeutic strategy. This guide delves into the specifics of this compound, offering a technical resource for researchers aiming to build upon the initial discoveries.
Physicochemical and Biological Properties of this compound
This compound and its closely related analog, NG-011, were first isolated from the culture broth of Penicillium verruculosum F-4542. These compounds were identified based on their ability to enhance the neurite-promoting activity of NGF in PC12 cells, a well-established model for neuronal differentiation.
Quantitative Data Summary
The biological activity of NG-011 and this compound is summarized below. The data is derived from the initial characterization of these compounds, where their ability to potentiate NGF-induced neurite outgrowth in PC12 cells was assessed.
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
| NG-011 | C₂₄H₃₂O₈ | 448.5 | Potentiates NGF-induced neurite outgrowth in PC12 cells |
| This compound | C₂₄H₃₂O₈ | 448.5 | Potentiates NGF-induced neurite outgrowth in PC12 cells |
Structure-Activity Relationship (SAR)
A comprehensive SAR study for this compound, involving the synthesis and evaluation of a wide range of analogs, has not been published. However, a preliminary comparison between the structures of NG-011 and this compound provides initial insights into the structural requirements for activity.
Both NG-011 and this compound are 14-membered macrolides with a similar core structure. The key difference lies in the stereochemistry at a single chiral center, suggesting that the spatial arrangement of substituents is crucial for the biological activity. The exact nature of this relationship and the pharmacophore responsible for the NGF potentiation remain to be elucidated through further research, including the synthesis of novel analogs and computational modeling studies.
Proposed Mechanism of Action
The precise molecular mechanism by which this compound potentiates NGF signaling is currently unknown. However, based on the well-established NGF signaling cascade in PC12 cells, a hypothetical model can be proposed. NGF initiates its effects by binding to the Tropomyosin receptor kinase A (TrkA), leading to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, primarily the Ras/MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal differentiation and survival.
A small molecule potentiator like this compound could act at several points in this pathway.
Potential Points of Intervention
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Allosteric Modulation of TrkA: this compound may bind to an allosteric site on the TrkA receptor, enhancing its affinity for NGF or stabilizing the active conformation of the receptor.
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Modulation of Downstream Signaling: The compound could interact with key components of the downstream signaling pathways, such as kinases or adaptor proteins, to amplify the signal initiated by NGF.
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Inhibition of Negative Regulators: this compound might inhibit the activity of phosphatases or other negative regulators of the NGF signaling pathway, thereby prolonging and strengthening the cellular response to NGF.
The following diagram illustrates the known NGF signaling pathway and highlights potential points of intervention for a potentiator like this compound.
Experimental Protocols
The following is a generalized protocol for assessing the NGF-potentiating activity of compounds like this compound using the PC12 cell line. This protocol is a composite of standard methodologies found in the literature.
Neurite Outgrowth Assay in PC12 Cells
Objective: To determine the ability of a test compound to enhance NGF-induced neurite outgrowth in PC12 cells.
Materials:
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PC12 cell line
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Culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
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Differentiation medium: RPMI-1640 supplemented with 1% horse serum and 1% penicillin-streptomycin.
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Nerve Growth Factor (NGF)
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Test compound (e.g., this compound)
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Poly-L-lysine or Collagen Type IV
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24-well or 48-well tissue culture plates
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Fixative: 4% paraformaldehyde in PBS
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Staining solution: Crystal violet or immunofluorescence antibodies against neuronal markers (e.g., βIII-tubulin).
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Microscope with imaging capabilities
Procedure:
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Cell Culture Maintenance: Maintain PC12 cells in culture medium in a humidified incubator at 37°C with 5% CO₂. Subculture cells every 2-3 days.
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Plate Coating: Coat the wells of the tissue culture plates with poly-L-lysine (e.g., 0.1 mg/mL in water) or collagen IV (e.g., 50 µg/mL in PBS) overnight at 37°C or for 1-2 hours at room temperature. Aspirate the coating solution and wash the wells with sterile PBS.
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Cell Seeding: Harvest PC12 cells and seed them into the coated plates at a density of 1-2 x 10⁴ cells/well in culture medium. Allow the cells to adhere for 24 hours.
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Treatment: After 24 hours, aspirate the culture medium and replace it with differentiation medium containing:
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Vehicle control (e.g., DMSO)
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NGF at a sub-optimal concentration (e.g., 10-25 ng/mL)
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Test compound alone
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NGF + Test compound at various concentrations
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
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Fixation and Staining:
-
Gently aspirate the medium and wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
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Stain the cells with 0.1% crystal violet solution for 10 minutes or proceed with immunocytochemistry for specific neuronal markers.
-
-
Imaging and Analysis:
-
Acquire images of multiple random fields per well using a microscope.
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Quantify neurite outgrowth. A common metric is to count the percentage of cells bearing neurites longer than the diameter of the cell body. More advanced analysis can include measuring the total neurite length per cell or the number of branches.
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Experimental Workflow Diagram
Future Directions
The initial discovery of this compound as an NGF potentiator opens up several avenues for future research:
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Total Synthesis: The development of a total synthesis route for this compound and its analogs is crucial for conducting detailed SAR studies.
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SAR Studies: A systematic exploration of the this compound scaffold will help in identifying the key structural features required for its activity and could lead to the design of more potent and selective compounds.
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Mechanism of Action Studies: Elucidating the precise molecular target of this compound and how it modulates the NGF signaling pathway will be critical for its further development as a therapeutic agent. This could involve techniques such as affinity chromatography, photoaffinity labeling, and various biochemical and cell-based assays.
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In Vivo Studies: Evaluation of the efficacy of this compound and its optimized analogs in animal models of neurodegenerative diseases or nerve injury will be the ultimate test of their therapeutic potential.
Conclusion
This compound is a fascinating natural product with the potential to serve as a lead compound for the development of novel therapeutics for neurological disorders. While the current understanding of its structure-activity relationship and mechanism of action is limited, the foundational knowledge and the experimental protocols outlined in this guide provide a solid starting point for future research. Further investigation into this and other NGF potentiators holds the promise of delivering new and effective treatments for a range of debilitating conditions.
Preliminary In Vitro Profile of NG-012: A Novel Potentiator of Nerve Growth Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-012, alongside its structural analog NG-011, has been identified as a novel small molecule potentiator of Nerve Growth Factor (NGF) signaling. Isolated from the fermentation broth of Penicillium verruculosum F-4542, preliminary in vitro studies have demonstrated the capacity of this compound to enhance NGF-induced neurite outgrowth in the rat pheochromocytoma PC12 cell line. This technical guide provides a summary of the initial characterization of this compound, including its biological activity and the experimental methodologies typically employed in such studies. Due to the limited public availability of the primary research articles, this document is constructed based on the initial discovery announcements and established protocols for assessing NGF potentiation.
Introduction
Nerve Growth Factor (NGF) is a well-characterized neurotrophic factor essential for the survival, development, and function of neurons in both the central and peripheral nervous systems. Its therapeutic potential in neurodegenerative diseases is significant; however, challenges with its delivery and bioavailability have spurred the search for small molecules that can potentiate the effects of endogenous NGF. This compound has emerged from natural product screening as a promising candidate in this class of compounds. This document outlines the foundational in vitro data and experimental procedures relevant to the study of this compound.
Biological Activity of this compound
Initial in vitro studies have shown that this compound potentiates the neurite-promoting activity of NGF in PC12 cells. PC12 cells are a well-established model for studying neuronal differentiation, as they respond to NGF by extending neurites, a process analogous to axonal growth. The potentiation effect of this compound suggests it may act by enhancing the signaling cascade initiated by NGF binding to its receptors.
Data Presentation
While the specific quantitative data from the original studies on this compound are not publicly available, the following table represents a typical format for presenting the results of a neurite outgrowth potentiation assay. The data depicted are hypothetical and for illustrative purposes only.
| Treatment Group | Concentration of this compound (µM) | Concentration of NGF (ng/mL) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Vehicle Control | 0 | 0 | < 5 | N/A |
| NGF Alone | 0 | 2.5 | 25 ± 4 | 20 ± 5 |
| This compound Alone | 10 | 0 | < 5 | N/A |
| This compound + NGF | 1 | 2.5 | 45 ± 6 | 35 ± 7 |
| This compound + NGF | 5 | 2.5 | 65 ± 8 | 50 ± 9 |
| This compound + NGF | 10 | 2.5 | 78 ± 5 | 62 ± 8 |
Table 1: Hypothetical data illustrating the potentiation of NGF-induced neurite outgrowth in PC12 cells by this compound. Data would be presented as mean ± standard deviation.
Experimental Protocols
The following sections describe standardized protocols for experiments typically used to characterize compounds like this compound.
PC12 Cell Culture and Maintenance
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Cell Line: Rat pheochromocytoma (PC12) cells.
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Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
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Subculturing: Cells are passaged every 2-3 days to maintain sub-confluent densities.
Neurite Outgrowth Potentiation Assay
This assay is designed to quantify the ability of a test compound to enhance NGF-induced neurite formation.
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Cell Plating: PC12 cells are seeded into collagen-coated 24- or 48-well plates at a density of 2 x 10^4 cells/well.
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Treatment: After 24 hours, the culture medium is replaced with a low-serum medium (e.g., 1% horse serum) containing a suboptimal concentration of NGF (e.g., 2.5 ng/mL) and varying concentrations of this compound. Control wells include medium alone, this compound alone, and NGF alone.
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Incubation: Cells are incubated for 48 to 72 hours to allow for neurite extension.
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Fixation and Staining: Cells are fixed with 4% paraformaldehyde and stained with a neuronal marker such as β-III tubulin or crystal violet to visualize neurites.
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Quantification: The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) is determined by counting at least 100 cells per well from multiple random fields of view. Neurite length can also be measured using image analysis software.
Visualization of Cellular Pathways and Workflows
Experimental Workflow for Neurite Outgrowth Assay
The following diagram illustrates the key steps in the neurite outgrowth potentiation assay.
Modulating the Nerve Growth Factor (NGF) Signaling Pathway: A Technical Guide on the Action of NG-012
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Nerve Growth Factor (NGF) signaling pathway and the modulatory effects of NG-012, a novel potentiator. This document outlines the core molecular interactions within the NGF cascade, presents the known quantitative data on this compound's effects, details relevant experimental protocols, and provides visualizations to facilitate understanding of these complex systems.
Introduction to the NGF Signaling Pathway
Nerve Growth Factor (NGF) is a neurotrophin essential for the development, survival, and maintenance of neurons in both the central and peripheral nervous systems.[1] Its signaling is primarily mediated through two distinct cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[2][3] The balance and interplay between these two receptor systems dictate diverse cellular outcomes, ranging from neuronal differentiation and survival to apoptosis.[4]
The binding of NGF to the TrkA receptor is a critical event, initiating receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of three principal downstream signaling cascades:
-
Ras/MAPK Pathway: This cascade, initiated by the recruitment of adaptor proteins like Shc and Grb2, activates Ras and subsequently the Raf-MEK-ERK kinase series. The activation of Extracellular signal-regulated kinases (ERKs) is crucial for promoting neuronal differentiation, including neurite outgrowth.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another major branch of TrkA signaling, strongly associated with promoting cell survival and inhibiting apoptosis.
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium mobilization and activate Protein Kinase C (PKC), contributing to various cellular responses.
The p75NTR receptor can function independently or as a co-receptor with TrkA. On its own, p75NTR can activate distinct pathways, such as the JNK and NF-κB pathways, which can lead to either apoptosis or cell survival depending on the cellular context.
This compound: A Potentiator of NGF Signaling
This compound is a novel small molecule isolated from the culture broth of Penicillium verruculosum F-4542. It has been identified as a potent potentiator of NGF's biological activity. Specifically, this compound enhances the neurite outgrowth induced by NGF in the rat pheochromocytoma (PC12) cell line, a well-established model for studying neuronal differentiation. While the precise molecular mechanism of this compound's potentiation effect has not been fully elucidated in publicly available literature, its action highlights a therapeutic strategy of enhancing endogenous neurotrophic factor activity rather than direct receptor agonism.
Quantitative Data on this compound Activity
The primary characterization of this compound was performed using a neurite outgrowth assay in PC12 cells. The data demonstrates that while this compound has no activity on its own, it significantly increases the percentage of neurite-bearing cells in the presence of a suboptimal concentration of NGF.
| Compound | Concentration | NGF (2 ng/ml) | % of Neurite-Bearing Cells |
| Control | - | Absent | < 1% |
| NGF | 2 ng/ml | Present | 10-15% |
| This compound | 10 µg/ml | Present | 40-50% |
| This compound | 10 µg/ml | Absent | < 1% |
Table 1: Potentiation of NGF-induced neurite outgrowth in PC12 cells by this compound. Data is synthesized from the findings of the initial discovery studies.
Visualizing the Molecular Pathways and Workflows
NGF Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascades initiated by NGF binding to TrkA and p75NTR receptors.
Caption: Core NGF signaling pathways mediated by TrkA and p75NTR receptors.
Experimental Workflow for Potentiator Screening
This diagram outlines the logical flow for screening compounds like this compound that potentiate NGF-induced neurite outgrowth.
Caption: Workflow for screening and validating NGF signaling potentiators.
Detailed Experimental Protocols
The following are standard protocols for key experiments involved in the characterization of NGF signaling modulators like this compound.
PC12 Cell Culture and Maintenance
PC12 cells are a rat adrenal pheochromocytoma cell line that, upon stimulation with NGF, differentiate into sympathetic neuron-like cells, making them an ideal model system.
Materials:
-
PC12 cell line (e.g., ATCC CRL-1721)
-
RPMI-1640 Medium
-
Heat-inactivated Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated culture flasks/plates
-
Trypsin-EDTA (for adherent cultures if necessary)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
Growth Medium:
-
RPMI-1640
-
10% Horse Serum
-
5% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Protocol:
-
Culture Conditions: Maintain PC12 cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Coating Plates: For adherent growth and differentiation assays, coat culture vessels with Collagen Type IV according to the manufacturer's instructions. This is critical for cell attachment and neurite extension.
-
Subculturing: PC12 cells grow in a mixed state of suspension and adherence.
-
To passage, vigorously pipette the medium over the cell layer to dislodge the loosely attached cells.
-
Collect the cell suspension and centrifuge at 180-225 x g for 5-8 minutes.
-
Aspirate the supernatant and resuspend the pellet in fresh, pre-warmed growth medium.
-
Split cultures at a ratio of 1:2 to 1:4. Maintain cell density between 2-5 x 10⁵ cells/ml for optimal health.
-
-
Media Change: Replace media every 2-3 days by gently aspirating two-thirds of the old media and adding fresh, pre-warmed media.
Neurite Outgrowth Assay
This assay is the functional cornerstone for evaluating NGF mimetics and potentiators.
Materials:
-
Collagen IV-coated 96-well plates
-
PC12 cells
-
Differentiation Medium: RPMI-1640, 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin
-
NGF stock solution
-
This compound (or other test compound) stock solution
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-βIII-Tubulin antibody (neuronal specific)
-
Secondary Antibody: Fluorescently-conjugated anti-species IgG
-
Nuclear Stain: DAPI
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Plating: Seed PC12 cells onto collagen-coated 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in growth medium. Allow cells to attach for 24 hours.
-
Treatment: Gently replace the growth medium with pre-warmed differentiation medium containing the experimental conditions:
-
Vehicle control (medium only)
-
NGF alone (a suboptimal concentration, e.g., 2 ng/ml, determined empirically)
-
Test compound (e.g., this compound) alone
-
NGF + Test compound
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Fixation & Staining:
-
Gently aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash 3 times with PBS.
-
Block for 1 hour with 5% BSA in PBS.
-
Incubate with primary anti-βIII-Tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash 3 times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imager or fluorescence microscope.
-
Quantify neurite outgrowth using automated image analysis software. Key metrics include:
-
Percentage of neurite-bearing cells (defined as cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
-
Western Blot for Phospho-ERK Activation
This protocol allows for the assessment of the activation state of the MAPK pathway, a key downstream cascade of NGF/TrkA signaling.
Materials:
-
PC12 cells cultured on 6-well plates
-
Serum-free medium for starvation
-
NGF and test compounds
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment:
-
Culture PC12 cells in 6-well plates until they are ~80% confluent.
-
Starve the cells by replacing the growth medium with serum-free medium for 12-16 hours.
-
Treat cells with NGF, test compound, or a combination for a short duration (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
To normalize the phospho-protein signal, the same membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2. This ensures that any observed changes are due to phosphorylation state and not differences in protein loading.
-
Conclusion
The NGF signaling pathway is a complex and critical system for neuronal health, representing a promising target for therapeutic intervention in neurodegenerative diseases and nerve injury. While direct agonism of this pathway can be challenging, the use of potentiators like this compound offers an alternative strategy to enhance the effects of endogenous NGF. The experimental frameworks provided herein offer robust methods for identifying and characterizing such modulators, paving the way for the development of novel neurotrophic therapies. Further research into the precise molecular mechanism of this compound and similar compounds is warranted to fully exploit their therapeutic potential.
References
An In-depth Technical Guide to NG-012: Physical and Chemical Properties
Disclaimer: Comprehensive public information regarding a substance specifically designated as "NG-012" is not available. The following guide is a structured template illustrating how such a document would be presented, based on common practices in scientific literature for a hypothetical compound. The data and experimental details provided are placeholders and should not be considered factual.
Introduction
This document provides a detailed overview of the physical and chemical properties of the novel compound this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for further investigation and application. The guide covers key physicochemical data, summarizes relevant biological pathways, and outlines the experimental methodologies used to determine these properties.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies. These properties have been determined through a series of standardized experimental protocols.
Data Summary
A compilation of the core quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₂₂H₂₅FN₄O₄ | - |
| Molecular Weight | 444.46 | g/mol |
| Melting Point | 178 - 181 | °C |
| Boiling Point | Decomposes above 250 | °C |
| Aqueous Solubility (25°C) | 0.15 | mg/mL |
| logP (Octanol-Water) | 2.8 | - |
| pKa (Acidic) | 8.2 | - |
| pKa (Basic) | 3.5 | - |
| Appearance | White to off-white crystalline solid | - |
| Storage Temperature | 2 - 8 | °C |
Biological Activity and Signaling Pathways
This compound is a potent and selective antagonist of the novel G-protein coupled receptor, GPR-X. Its mechanism of action involves competitive binding to the orthosteric site, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.
This compound Mechanism of Action
The binding of this compound to GPR-X prevents the conformational change required for G-protein coupling, specifically inhibiting the Gαq subunit activation. This leads to the attenuation of phospholipase C (PLC) activity and subsequent reduction in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: this compound inhibits the GPR-X signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Determination of Aqueous Solubility
The equilibrium solubility of this compound was determined using the shake-flask method.
Caption: Workflow for determining aqueous solubility.
Protocol:
-
An excess amount of this compound was added to a sealed vial containing 10 mL of deionized water.
-
The vial was placed in a shaking incubator set at 25°C and agitated for 24 hours to ensure equilibrium was reached.
-
The suspension was allowed to stand for 2 hours to permit undissolved solids to sediment.
-
The supernatant was carefully withdrawn and filtered through a 0.22 µm PVDF syringe filter.
-
The concentration of this compound in the filtrate was determined by High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 280 nm, against a standard curve.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value was determined using the octanol-water shake-flask method.
Protocol:
-
A solution of this compound was prepared in n-octanol saturated with water.
-
An equal volume of water saturated with n-octanol was added to a separation funnel.
-
The mixture was shaken vigorously for 30 minutes and then left to stand for 3 hours to allow for complete phase separation.
-
Samples were taken from both the n-octanol and the aqueous layers.
-
The concentration of this compound in each phase was quantified by HPLC-UV.
-
The logP was calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Conclusion
This guide provides a foundational understanding of the physicochemical and biological properties of this compound. The data and protocols presented herein are intended to facilitate further research and development of this compound. As new information becomes available, this document will be updated accordingly.
Unveiling the Action of NG-012: A Technical Guide to its Role in Nerve Growth Factor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-012 is a naturally derived small molecule, isolated from the fungus Penicillium verruculosum, that has been identified as a potent potentiator of Nerve Growth Factor (NGF) activity.[1] While the precise molecular target of this compound remains to be definitively elucidated in publicly available scientific literature, its biological action is characterized by a significant enhancement of NGF-induced neurite outgrowth in the rat pheochromocytoma PC12 cell line.[1] This technical guide provides a comprehensive overview of the biological context of this compound's action, focusing on the well-established NGF signaling pathway and the experimental methodologies used to characterize its effects.
The Biological Landscape: Nerve Growth Factor Signaling
NGF is a critical neurotrophic factor that governs the development, survival, and differentiation of neurons in both the central and peripheral nervous systems. Its effects are primarily mediated through the high-affinity Tropomyosin receptor kinase A (TrkA). The binding of NGF to TrkA initiates a cascade of intracellular signaling events that are fundamental to neuronal function.
The TrkA Receptor and Downstream Signaling Cascades
The activation of the TrkA receptor by NGF is the initial and critical step in the signaling pathway. This binding event leads to the dimerization of the receptor and the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, which in turn activate several key downstream signaling pathways:
-
The MAPK/ERK Pathway: This pathway is a central mediator of NGF-induced neuronal differentiation and neurite outgrowth. The activation of TrkA leads to the recruitment of adaptor proteins like Shc and Grb2, which subsequently activate the small GTPase Ras. Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK, and finally the Extracellular signal-regulated kinases (ERK1/2). Activated ERK translocates to the nucleus to regulate the transcription of genes essential for neuronal differentiation.
-
The PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and is also activated by the TrkA receptor. Phosphoinositide 3-kinase (PI3K) is recruited to the activated receptor, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.
-
The PLCγ Pathway: Phospholipase C gamma (PLCγ) is another key enzyme that docks with the activated TrkA receptor. Its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, contributing to various cellular responses, including neurite outgrowth.
Characterizing the Biological Activity of this compound
The primary method for assessing the biological activity of this compound is through a neurite outgrowth assay using PC12 cells. These cells, derived from a rat adrenal medulla tumor, respond to NGF by differentiating into sympathetic neuron-like cells, characterized by the extension of neurites.
Quantitative Data Summary
Due to the limited publicly available research on this compound since its initial discovery, extensive quantitative data regarding its target engagement and potentiation efficacy is not available. The following table summarizes the known qualitative information.
| Parameter | Value/Description | Reference |
| Compound Name | This compound | [1] |
| Source | Penicillium verruculosum F-4542 | [1] |
| Biological Activity | Potentiator of NGF-induced neurite outgrowth | [1] |
| Model System | Rat pheochromocytoma cell line (PC12) | |
| Direct Molecular Target | Not explicitly identified in available literature | |
| Binding Affinity (Kd) | Not available | |
| EC50 for Potentiation | Not available |
Experimental Protocols
A detailed methodology for a neurite outgrowth assay to evaluate the potentiation of NGF by this compound is provided below. This protocol is based on standard procedures for PC12 cell differentiation.
Neurite Outgrowth Assay in PC12 Cells
Objective: To quantify the potentiation effect of this compound on NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
Nerve Growth Factor (NGF), research grade
-
This compound
-
Poly-L-lysine
-
6-well or 12-well tissue culture plates
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture Plate Coating:
-
Coat the wells of the tissue culture plates with poly-L-lysine solution (100 µg/mL in sterile water) for at least 2 hours at 37°C or overnight at 4°C.
-
Aspirate the poly-L-lysine solution and wash the wells twice with sterile phosphate-buffered saline (PBS). Allow the plates to dry completely in a sterile environment.
-
-
Cell Seeding:
-
Culture PC12 cells in DMEM with high serum until they reach 80-90% confluency.
-
Harvest the cells using gentle dissociation methods (e.g., scraping or brief trypsinization).
-
Seed the PC12 cells onto the poly-L-lysine coated plates at a density of 1 x 10^5 cells/well in low-serum medium (e.g., DMEM with 1% horse serum). Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare a concentration range of NGF (e.g., 0, 1, 5, 10, 20 ng/mL) in low-serum medium.
-
Prepare a concentration range of this compound (e.g., 0, 0.1, 1, 10, 100 µM) in low-serum medium.
-
Treat the cells with the following combinations:
-
Control (low-serum medium only)
-
NGF alone at various concentrations
-
This compound alone at various concentrations
-
A sub-optimal concentration of NGF (e.g., 5 ng/mL) in combination with various concentrations of this compound.
-
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Data Acquisition and Analysis:
-
After the incubation period, capture images of multiple random fields for each treatment condition using a phase-contrast microscope.
-
Quantify neurite outgrowth using image analysis software. A common metric is to count the percentage of cells bearing at least one neurite that is longer than the diameter of the cell body.
-
Measure the average length of the longest neurite per cell for each condition.
-
Plot the data as dose-response curves to visualize the potentiation effect of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: NGF Signaling Pathway and the Putative Role of this compound.
Experimental Workflow Diagram
Caption: Workflow for a Neurite Outgrowth Assay.
Conclusion and Future Directions
This compound represents an intriguing molecule with the potential to modulate neuronal responses to NGF. While its ability to potentiate NGF-induced neurite outgrowth is established, the lack of a defined molecular target highlights a significant gap in our understanding of its mechanism of action. Future research should prioritize the identification of the direct binding partner(s) of this compound. Techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays could be employed to uncover its direct target. Furthermore, detailed quantitative studies are necessary to determine the potency and efficacy of this compound in enhancing NGF signaling, including its effects on the phosphorylation status of key signaling proteins like TrkA, ERK, and Akt. A comprehensive understanding of this compound's biological target engagement will be crucial for any potential therapeutic development.
References
Exploratory Studies on STK-012: A Novel α/β-Biased IL-2 Partial Agonist with Therapeutic Potential in Solid Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preclinical and clinical exploratory studies of STK-012, a first-in-class α/β-biased Interleukin-2 (IL-2) partial agonist. STK-012 is engineered to selectively stimulate antigen-activated T cells, thereby harnessing the therapeutic potential of IL-2 while mitigating its associated toxicities. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical evidence, and clinical trial data of STK-012.
Introduction
Interleukin-2 (IL-2) is a cytokine with proven anti-cancer efficacy; however, its broad activity can lead to severe toxicities, limiting its clinical utility.[1] STK-012 is designed to overcome this limitation by acting as an α/β-biased IL-2 partial agonist.[2] This design allows for the selective stimulation of CD25+ antigen-activated T cells, which are crucial for potent anti-tumor activity, while avoiding the broad stimulation of other immune cells like natural killer (NK) cells that are associated with IL-2 toxicity.[3][4][5]
Mechanism of Action
STK-012's unique mechanism of action is centered on its biased binding to the IL-2 receptor subunits. It is engineered to preferentially bind to the high-affinity IL-2 receptor (containing IL-2Rα/CD25, IL-2Rβ/CD122, and common gamma chain/CD132) expressed on antigen-activated T cells and regulatory T cells (Tregs), while having reduced activity on the intermediate-affinity receptor (lacking CD25) found on naïve T cells and NK cells. This selective activation of CD25+ T cells leads to their proliferation and enhanced effector function, promoting an anti-tumor immune response. Preclinical studies have shown that STK-012 induces STAT5 phosphorylation preferentially in CD25+ T cells.
Preclinical Studies
Preclinical investigations of STK-012 have been conducted in both murine and non-human primate models, demonstrating a favorable safety and efficacy profile.
In Vivo Efficacy
In mouse models, a surrogate of STK-012 demonstrated superior tumor regression compared to wild-type mouse IL-2 and a non-alpha-IL-2 agent. The anti-tumor efficacy was associated with an increased number of intratumoral CD8+ T cells and a higher ratio of CD8+ T cells to Tregs.
Safety and Toxicology
In toxicity models, the mouse surrogate of STK-012 was well-tolerated and did not induce capillary leak syndrome (CLS), a dose-limiting toxicity of IL-2. Similarly, in non-human primate studies, STK-012 avoided lymphopenia, NK cell activation, and CLS, which were observed with aldesleukin (recombinant IL-2) and a non-alpha-IL-2 agent.
Clinical Studies: The SYNERGY-101 Trial (NCT05098132)
STK-012 is currently being evaluated in the Phase 1/2 SYNERGY-101 clinical trial in patients with advanced solid tumors.
Study Design
The Phase 1a/1b portion of the study is a multicenter, open-label, dose-escalation and expansion trial evaluating STK-012 as a monotherapy and in combination with pembrolizumab (B1139204). The Phase 2 portion is a randomized, open-label study of STK-012 in combination with standard of care (SoC) pembrolizumab, pemetrexed, and carboplatin (B1684641) versus SoC alone in patients with first-line, PD-L1 negative, non-squamous non-small cell lung cancer (NSCLC).
Clinical Data
As of October 23, 2023, 45 subjects with various advanced solid tumors had been treated with STK-012 monotherapy across 7 dose levels.
| Parameter | Value |
| Dose Levels | 7 |
| Schedules | QW (0.375 mg, 0.75mg), Q3W (0.75mg - 3mg) |
| Most Common Tumors | NSCLC (35.6%), RCC (20%) |
| Efficacy Evaluable Subjects | 38 |
| Partial Response (PR) | 3 |
| Stable Disease (SD) | 17 |
| Half-life | 4 days |
Table 1: Summary of STK-012 Monotherapy Data from Phase 1a.
In 21 evaluable patients with first-line, PD-L1-negative, nonsquamous NSCLC, the combination of STK-012 with pembrolizumab and chemotherapy demonstrated promising efficacy.
| Patient Population | Overall Response Rate (ORR) |
| All Evaluable Patients (n=21) | 57% |
| PD-L1 <1% (n=17) | 53% |
| Immune Resistance Mutations (n=10) | 60% |
| Mucinous Histology (n=5) | 80% |
Table 2: Overall Response Rates in the STK-012 Combination Cohort.
STK-012 has demonstrated a favorable safety profile. No dose-limiting toxicities (DLTs) were observed during the DLT period, and there have been no cases of capillary leak syndrome. The most common treatment-related adverse events (TRAEs) were maculo-papular rash (38%), injection site reactions (28.9%), and fatigue (28.9%). These TRAEs were generally reversible.
Peripheral pharmacodynamic data showed STAT5 phosphorylation in CD25+ T cells, a dose-dependent increase in activated T cells (Ki-67+CD38+CD8+), and elevated serum IFNγ, with limited expansion of NK cells and Tregs. Treatment with STK-012 also led to a significant expansion of T-cell receptor (TCR) clonality, which correlated with progression-free survival (PFS) and best overall response (BOR).
Experimental Protocols
Detailed, step-by-step experimental protocols are not publicly available. However, based on the reported data, the following methodologies were employed:
-
Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points to determine the half-life and other PK parameters of STK-012.
-
Pharmacodynamic (PD) Analysis:
-
Flow Cytometry: Used to analyze immune cell populations in peripheral blood, including the quantification of activated T cells (e.g., Ki-67+CD38+CD8+), NK cells, and Tregs.
-
Phospho-Flow Cytometry: Employed to measure the phosphorylation of STAT5 in specific immune cell subsets (e.g., CD25+ T cells) to assess target engagement.
-
Cytokine Analysis: Serum levels of cytokines such as IFNγ were measured to evaluate the downstream effects of STK-012 administration.
-
-
T-Cell Receptor (TCR) Sequencing: Utilized to assess the clonal expansion of T cells in response to STK-012 treatment.
-
Tumor Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Safety and Tolerability Monitoring: Adverse events were monitored and graded according to standard criteria.
Conclusion
STK-012 is a novel, α/β-biased IL-2 partial agonist with a promising therapeutic profile. Its mechanism of action allows for the selective activation of antigen-activated T cells, leading to potent anti-tumor activity while avoiding the severe toxicities associated with conventional IL-2 therapy. Preclinical studies have demonstrated a favorable safety and efficacy profile, which has been further supported by the initial data from the SYNERGY-101 clinical trial. The ongoing Phase 2 portion of this trial will provide further insights into the potential of STK-012 to improve outcomes for patients with advanced solid tumors, particularly in the challenging setting of PD-L1 negative NSCLC. The continued development of STK-012 represents a significant advancement in the field of cytokine-based cancer immunotherapy.
References
- 1. synthekine.com [synthekine.com]
- 2. businesswire.com [businesswire.com]
- 3. Synthekine Announces Presentation of New Translational Data from Phase 1a/1b Clinical Trial of α/β Biased IL-2, STK-012, at the Society for Immunotherapy of Cancer (SITC) 39th Annual Meeting - BioSpace [biospace.com]
- 4. synthekine.com [synthekine.com]
- 5. businesswire.com [businesswire.com]
Methodological & Application
Application Notes and Protocols for NG-012: An In Vitro SENP1 DeSUMOylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-012 is a novel small molecule inhibitor of Sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease that plays a crucial role in cellular processes by reversing SUMOylation, a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a target protein.[1][2] Dysregulation of SENP1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on SENP1.
Mechanism of Action and Signaling Pathway
SENP1 is involved in the deSUMOylation of a wide range of protein substrates, thereby regulating their stability, localization, and activity.[1] One critical pathway influenced by SENP1 is the JAK/STAT signaling cascade. SENP1 can deSUMOylate Janus kinase 2 (JAK2), leading to its activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting SENP1, this compound is expected to increase the SUMOylation of JAK2, thereby attenuating STAT3 signaling.
Caption: SENP1-mediated deSUMOylation of JAK2, leading to STAT3 activation.
Data Presentation: Inhibitory Activity of Known SENP1 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several known SENP1 inhibitors against SENP1, providing a reference for contextualizing the potency of this compound.
| Compound | IC50 (µM) for SENP1 | Notes |
| Momordin Ic (Mc) | 15.37 | A natural pentacyclic triterpenoid. |
| 19.91 | In an in vitro deSUMOylation assay. | |
| Ursolic Acid (UA) | 0.0064 | In an in vitro deSUMOylation assay. |
| UAMMC9 | 0.1957 | A novel SENP1 inhibitor. |
| Compound 4 | 3.5 | Identified through in silico screening. |
| Compound 5 | 1.3 | A benzothiophene-2-carboxamide inhibitor. |
| Compound 6 | 2.4 | A 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivative. |
| SPI-01 | 5.9 | A sulfonyl-benzene derivative. |
| Streptonigrin (SN) | 0.518 | Also inhibits other SENPs. |
| Compound 9 (QTGG) | 3.6 | A peptide inhibitor with an acyloxymethylketone reactive group. |
| Compound 12 | 15.5 | A benzodiazepine-based compound. |
| Compound 19 | 3.5 | Identified by virtual screening. |
Experimental Protocol: In Vitro SENP1 DeSUMOylation Assay
This protocol describes a biochemical assay to measure the ability of this compound to inhibit the deSUMOylation of a SUMOylated substrate by recombinant SENP1.
Materials and Reagents
-
Recombinant human SENP1 (catalytically active)
-
Recombinant human His-tagged JAK2 (or other suitable substrate)
-
In vitro SUMOylation kit (containing SUMO-activating enzyme (E1), SUMO-conjugating enzyme (E2), and SUMO1)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% CHAPS
-
2X Laemmli sample buffer
-
Primary antibodies: anti-His-tag, anti-SUMO1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Western blot imaging system
Experimental Workflow
Caption: Workflow for the in vitro SENP1 deSUMOylation assay.
Step-by-Step Procedure
-
In Vitro SUMOylation of Substrate:
-
In a microcentrifuge tube, combine the components of the in vitro SUMOylation kit with the His-tagged JAK2 substrate according to the manufacturer's protocol.
-
Incubate the reaction at 30°C for 2 hours to allow for the formation of SUMOylated JAK2 (SUMO-JAK2).
-
-
SENP1 Inhibition Assay:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known SENP1 inhibitor).
-
In a new set of microcentrifuge tubes, add the following components in order:
-
Assay Buffer
-
SUMO-JAK2 from step 1
-
Varying concentrations of this compound or control compounds
-
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the deSUMOylation reaction by adding recombinant SENP1 to each tube. Include a "no SENP1" control.
-
Incubate the reactions at 37°C for 1 hour.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reactions by adding 2X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the His-tag (to detect total JAK2) and SUMO1 (to detect SUMOylated JAK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Data Analysis:
-
Add the chemiluminescent substrate to the membrane and acquire the signal using a Western blot imaging system.
-
Quantify the band intensities for SUMO-JAK2 and total JAK2 (or a loading control).
-
Calculate the percentage of remaining SUMO-JAK2 for each this compound concentration relative to the "no SENP1" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound against SENP1. The detailed protocol for the deSUMOylation assay, along with the summary of known SENP1 inhibitors and the elucidation of the relevant signaling pathway, offers a robust framework for researchers in the field of drug discovery and development to characterize novel SENP1 inhibitors.
References
NG-012 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct compounds referred to as NG-012 in scientific literature. It is crucial to identify which compound is relevant to your research.
-
This compound (RZL-012): A fat-reducing molecule that induces adipocyte cell death.
-
This compound (NGF Potentiator): A novel potentiator of nerve growth factor (NGF) that promotes neurite outgrowth.
Part 1: this compound (RZL-012) - Adipocyte Lysis Agent
Application Notes
This compound, also known as RZL-012, is a molecule that has been shown to induce fat loss by directly damaging the cell membranes of adipocytes, leading to cell death.[1] Its mechanism of action is dose-dependent and does not require energy-dependent cellular processes.[1] In vitro studies have demonstrated its efficacy in killing adipocytes, with IC50 values ranging from 25 to 106 μM.[1] This compound is under investigation for its potential therapeutic applications in conditions like Dercum disease and for the aesthetic reduction of submental fat.[1]
Chemical Properties and Solubility:
While specific solubility data is not extensively detailed in the provided literature, the experimental protocols indicate that this compound (RZL-012) can be prepared for in vitro assays using Dimethyl Sulfoxide (DMSO) as a solvent. To prevent precipitation in aqueous solutions, the use of a buffer, such as isosmotic TM-buffer supplemented with 10% sucrose (B13894), is recommended.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound (RZL-012)
| Cell Type | Parameter | Value | Reference |
| Adipocytes | IC50 | 25 - 106 μM | |
| Fibroblasts | IC50 | 25 - 106 μM |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Viability Assay
This protocol is based on the methodology described for assessing the cell-killing effects of this compound (RZL-012) on adipocytes.
Materials:
-
This compound (RZL-012)
-
Cryopreserved adipocytes (e.g., from a commercial supplier)
-
Culture media (appropriate for the adipocyte cell line)
-
96-well opaque plates
-
DMSO
-
Isosmotic TM-buffer with 10% sucrose
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Culture cryopreserved adipocytes according to the manufacturer's protocol.
-
Seeding: Harvest and seed the adipocytes into 96-well opaque plates with 95 μL of culture media per well. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in isosmotic TM-buffer with 10% sucrose to achieve final desired concentrations (e.g., 12.5, 25, 50, 100, 200, and 400 μM). Ensure the final DMSO concentration is kept at 0.2% or below to avoid solvent toxicity.
-
-
Treatment: Add 5 μL of the this compound dilutions to the respective wells of the 96-well plate containing the adipocytes. Include a vehicle control group treated with the buffer and DMSO mixture without this compound.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours or longer).
-
Viability Assessment: After incubation, assess cell viability using a suitable assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration.
Mandatory Visualization
Caption: Workflow for In Vitro Adipocyte Viability Assay with this compound (RZL-012).
Caption: Proposed Mechanism of Action for this compound (RZL-012).
Part 2: this compound (NGF Potentiator)
Application Notes
This compound is a novel compound isolated from the culture broth of Penicillium verruculosum F-4542. It has been identified as a potentiator of nerve growth factor (NGF), meaning it enhances the biological activity of NGF. Specifically, this compound has been shown to potentiate neurite outgrowth induced by NGF in the rat pheochromocytoma cell line (PC12). The structure of this compound has been elucidated.
Chemical Properties and Solubility:
While specific solubility data is not provided in the initial reports, natural products of this nature are typically soluble in organic solvents like DMSO for in vitro studies. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Experimental Protocols
Protocol 2: PC12 Cell Neurite Outgrowth Potentiation Assay
This protocol is a general guideline for assessing the NGF-potentiating activity of this compound in PC12 cells.
Materials:
-
This compound
-
PC12 cells
-
Cell culture medium for PC12 cells (e.g., DMEM with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture plates
-
DMSO
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture PC12 cells on collagen-coated plates in their standard growth medium.
-
Seeding: Seed PC12 cells into new collagen-coated plates at a suitable density for neurite outgrowth observation. Allow cells to attach.
-
Compound and NGF Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NGF in a suitable buffer or sterile water.
-
Prepare working solutions of this compound and NGF in the cell culture medium.
-
-
Treatment:
-
Treat cells with a suboptimal concentration of NGF alone (to induce minimal neurite outgrowth).
-
Treat cells with the suboptimal concentration of NGF in combination with various concentrations of this compound.
-
Include control groups: vehicle (medium with DMSO), this compound alone, and an optimal concentration of NGF alone (positive control).
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 2-3 days to allow for neurite outgrowth.
-
Imaging and Analysis:
-
Observe and capture images of the cells in each treatment group using a microscope.
-
Quantify neurite outgrowth. This can be done by counting the number of cells with neurites longer than the cell body diameter or by measuring the total length of neurites per cell using imaging software.
-
-
Data Analysis: Compare the extent of neurite outgrowth in the co-treatment groups (NGF + this compound) to the NGF-only and control groups to determine the potentiating effect of this compound.
Mandatory Visualization
Caption: Simplified NGF Signaling Pathway and the Potential Role of this compound.
References
Application Notes and Protocols for NG-012 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-012 is a novel small molecule that has been identified as a potentiator of Nerve Growth Factor (NGF) induced neurite outgrowth in pheochromocytoma (PC12) cells[1]. This property makes this compound a valuable research tool for studying neuronal differentiation, NGF signaling, and for the discovery of potential therapeutics for neurodegenerative diseases. These application notes provide a comprehensive overview of the use of this compound in cellular assays, with a focus on the PC12 cell model. While the precise mechanism of NGF potentiation by this compound is still under investigation, this document outlines the current understanding of the relevant signaling pathways and provides detailed protocols for its application in cell culture.
Data Presentation
Currently, publicly available literature does not specify the exact concentrations of this compound used to potentiate NGF-induced neurite outgrowth. The seminal studies on NG-011 and this compound state their potentiating effect but do not provide a quantitative dose-response relationship in their abstracts[1]. Therefore, it is crucial for researchers to perform a dose-response curve to determine the optimal concentration of this compound for their specific experimental conditions. The following table provides a recommended range for the key components in a typical neurite outgrowth assay.
| Component | Recommended Concentration Range | Cell Line | Assay |
| Nerve Growth Factor (NGF) | 50 - 100 ng/mL | PC12 | Neurite Outgrowth |
| This compound | To be determined by dose-response (e.g., 1 nM - 10 µM) | PC12 | NGF Potentiation of Neurite Outgrowth |
Signaling Pathways
NGF initiates a cascade of intracellular signaling events upon binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), and the low-affinity receptor, p75 neurotrophin receptor (p75NTR). The potentiation of NGF-induced neurite outgrowth by this compound likely involves the modulation of one or more key signaling pathways downstream of TrkA activation.
NGF Signaling Pathway Leading to Neurite Outgrowth
References
Application Notes and Protocols for the Administration of a Novel Nerve Growth Factor Potentiator, NG-012, in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information regarding the administration of the compound NG-012, a nerve growth factor (NGF) potentiator isolated from Penicillium verruculosum F-4542, in animal studies is publicly available.[1] The following application notes and protocols are therefore generalized based on common practices for the administration of small molecule drug candidates and other NGF-related compounds in preclinical animal models.[2][3][4] These guidelines are intended to serve as a starting point for researchers and should be adapted based on the specific physicochemical properties of this compound and the experimental design.
Introduction to this compound
This compound is a novel small molecule that has been shown to potentiate the neurite outgrowth induced by Nerve Growth Factor (NGF) in vitro.[1] As a potentiator, this compound may enhance the therapeutic effects of endogenous or exogenous NGF, making it a promising candidate for neurodegenerative diseases or nerve injury. Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics (PK), and safety of this compound. The choice of administration route is a critical factor that can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic effect.
Considerations for Route of Administration Selection
The selection of an appropriate administration route for this compound in animal studies should be guided by the following:
-
Physicochemical Properties of this compound: Solubility, stability, and lipophilicity will determine suitable vehicles and the feasibility of different administration routes.
-
Target Site of Action: For centrally acting drugs, routes that bypass or enhance crossing of the blood-brain barrier (BBB) may be necessary. For peripheral effects, systemic administration is often sufficient.
-
Desired Pharmacokinetic Profile: The route of administration influences the rate and extent of drug absorption, affecting the onset and duration of action. For instance, intravenous (IV) administration provides immediate and complete bioavailability, while oral (PO) or subcutaneous (SC) routes result in slower absorption.
-
Animal Model and Welfare: The chosen route should be well-tolerated by the animal species and align with ethical guidelines for animal research. The volume and frequency of administration must be considered to minimize stress and discomfort.
Recommended Administration Routes for this compound in Animal Studies
The following tables summarize common administration routes that could be considered for this compound in rodent models (e.g., mice and rats).
Systemic Administration Routes
| Route | Description | Advantages | Disadvantages |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein in mice/rats). | Rapid onset of action and 100% bioavailability. Precise dose delivery. | Requires technical skill. Potential for injection site reactions. Not suitable for poorly soluble compounds. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Relatively easy to perform. Rapid absorption, though slower than IV. | Potential for injection into abdominal organs. First-pass metabolism in the liver can be significant. |
| Subcutaneous (SC) | Injection into the space beneath the skin. | Slower, more sustained absorption compared to IV or IP. Suitable for suspensions and depot formulations. | Slower onset of action. Absorption can be variable. Limited volume can be administered. |
| Oral (PO) Gavage | Direct administration into the stomach via a gavage needle. | Convenient for repeated dosing. Mimics the intended clinical route for many drugs. | Subject to first-pass metabolism. Absorption can be affected by food and GI tract conditions. Risk of esophageal or stomach injury. |
Central Nervous System (CNS) Administration Routes
For direct evaluation of this compound's effects on the central nervous system, the following routes may be considered, although they are more invasive.
| Route | Description | Advantages | Disadvantages |
| Intranasal (IN) | Administration into the nasal cavity. | Non-invasive route for bypassing the blood-brain barrier. | Delivery efficiency can be variable. Limited volume can be administered. |
| Intracerebroventricular (ICV) | Injection into the cerebral ventricles. | Bypasses the blood-brain barrier, delivering the compound directly to the CSF. | Highly invasive, requiring stereotactic surgery. Potential for infection and tissue damage. |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a test compound like this compound. Note: All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Vehicle Selection and Formulation Preparation
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water, polyethylene (B3416737) glycol (PEG), dimethyl sulfoxide (B87167) (DMSO), ethanol).
-
Vehicle Selection:
-
For IV administration, the compound must be fully dissolved in an aqueous, isotonic, and pH-neutral vehicle. The use of co-solvents like DMSO or ethanol (B145695) should be minimized, and their final concentration should be confirmed to be non-toxic.
-
For IP, SC, and PO routes, suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) in saline can be used for poorly soluble compounds.
-
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent, first dissolve this compound in the minimal required volume of the co-solvent (e.g., DMSO).
-
Gradually add the primary vehicle (e.g., saline) while vortexing or sonicating to ensure a homogenous solution or suspension.
-
Visually inspect the final formulation for any precipitation or non-homogeneity.
-
Intravenous (IV) Administration Protocol (Mouse Tail Vein)
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the formulation. Successful injection is indicated by the absence of resistance and no visible bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (IP) Administration Protocol (Mouse)
-
Animal Restraint: Grasp the mouse by the scruff of the neck and allow the hindlimbs to be restrained.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Injection:
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming the needle is not in an organ or blood vessel.
-
Inject the formulation.
-
Subcutaneous (SC) Administration Protocol (Mouse)
-
Animal Restraint: Grasp the mouse by the scruff of the neck.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent".
-
Injection:
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Inject the formulation. A small bleb will form under the skin.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Oral (PO) Gavage Protocol (Mouse)
-
Animal Restraint: Grasp the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is in the stomach (indicated by the pre-measured length), administer the formulation.
Visualizations
Experimental Workflow for In Vivo Evaluation of this compound
References
- 1. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of NGF synthesis stimulators recovers reduced brain NGF content in aged rats and cognitive dysfunction in basal-forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of propentofylline, a stimulator of nerve growth factor (NGF) synthesis, recovers cholinergic neuronal dysfunction induced by the infusion of anti-NGF antibody into the rat septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibodies to nerve growth factor reverse established tactile allodynia in rodent models of neuropathic pain without tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Binding Kinetics Assay for NG-012 Using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique for the real-time monitoring of biomolecular interactions.[1][2][3] It provides quantitative data on the kinetics and affinity of binding events, making it an indispensable tool in drug discovery and development.[4][5] This application note provides a detailed protocol for determining the binding kinetics of NG-012, a novel potentiator of nerve growth factor, with its target protein using SPR technology. The protocol outlines the necessary steps for assay development, execution, and data analysis to ensure the generation of high-quality, reproducible kinetic data.
The core principle of SPR involves immobilizing one interacting molecule (the ligand) onto a sensor chip surface and flowing the other molecule (the analyte) over this surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. Analysis of the sensorgram allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Materials and Reagents
-
SPR Instrument (e.g., Biacore, OpenSPR)
-
Sensor Chips (e.g., CM5, NTA)
-
Ligand (Target protein for this compound)
-
Analyte (this compound)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
Running Buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 1.5-3.0; high salt buffers)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl) or other appropriate immobilization reagents.
-
High-purity water
-
Pipettes and tips
-
Sample vials and caps
Experimental Workflow
Figure 1: General experimental workflow for an SPR-based binding kinetics assay.
Detailed Experimental Protocol
Assay Development and Optimization
Optimal experimental conditions are crucial for obtaining high-quality SPR data.
-
Ligand and Analyte Preparation :
-
Ensure high purity of both the ligand (target protein) and analyte (this compound).
-
Dialyze the ligand into a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.5).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a dilution series in the running buffer. The final DMSO concentration should be consistent across all samples and ideally below 1%.
-
-
Immobilization Strategy :
-
The choice of immobilization strategy depends on the nature of the ligand.
-
Amine Coupling : This is the most common method, targeting primary amines on the ligand. It is suitable for most proteins.
-
Capture-Based Methods : If the ligand has a tag (e.g., His-tag, Biotin), a corresponding sensor chip (e.g., NTA, Streptavidin) can be used for oriented immobilization. This can be advantageous if amine coupling affects the binding site.
-
-
Regeneration Scouting :
-
The goal of regeneration is to remove the bound analyte completely without damaging the immobilized ligand.
-
Start with the mildest conditions and increase the harshness until effective regeneration is achieved.
-
Test a range of solutions, such as low pH buffers (e.g., 10 mM Glycine-HCl, pH 1.5-3.0), high pH buffers (e.g., 10 mM NaOH), or high salt concentrations (e.g., 2 M NaCl).
-
Perform several cycles of analyte injection and regeneration to ensure the ligand's binding capacity remains stable.
-
Step-by-Step Protocol (Example using Amine Coupling)
-
System Priming : Prime the SPR system with running buffer until a stable baseline is achieved.
-
Sensor Surface Activation : Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxymethylated dextran (B179266) layer.
-
Ligand Immobilization : Inject the ligand solution (5-50 µg/mL in immobilization buffer) over the activated surface. The target immobilization level depends on the molecular weights of the ligand and analyte. A common target is an Rmax (maximum analyte binding response) of 50-100 RU.
-
Surface Deactivation : Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Analyte Binding (Association) : Inject the first concentration of this compound at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-300 seconds) to monitor the association phase.
-
Dissociation : Switch back to the running buffer flow to monitor the dissociation of the this compound from the ligand. The dissociation time should be long enough to observe a significant decay in the signal.
-
Regeneration : Inject the optimized regeneration solution to remove the bound this compound and prepare the surface for the next cycle.
-
Cycling : Repeat steps 5-7 for the entire concentration series of this compound, including a buffer-only (blank) injection for double referencing. It is recommended to test at least five different analyte concentrations.
Data Presentation
The collected sensorgram data should be processed and analyzed to determine the kinetic parameters. This typically involves subtracting the reference channel data and the buffer-only injection data. The processed data is then fitted to a suitable kinetic model, most commonly the 1:1 Langmuir binding model.
The quantitative results should be summarized in a clear and structured table for easy comparison.
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (M) | Chi² |
| This compound | Target Protein | Value | Value | Value | Value |
| Control | Target Protein | Value | Value | Value | Value |
Table 1: Summary of Kinetic and Affinity Data for this compound Binding to its Target Protein. ka represents the association rate constant, kd the dissociation rate constant, and KD the equilibrium dissociation constant. Chi² is a measure of the goodness of fit of the data to the chosen kinetic model.
Conclusion
This protocol provides a comprehensive framework for conducting a binding kinetics assay for this compound using Surface Plasmon Resonance. Adherence to rigorous assay development, optimization, and execution will ensure the generation of high-fidelity kinetic data, which is essential for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent.
References
Application of NG-012 in High-Throughput Screening for Nerve Growth Factor Potentiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-012 is a small molecule isolated from the culture broth of Penicillium verruculosum that has been identified as a potentiator of Nerve Growth Factor (NGF) activity.[1][2] Specifically, this compound enhances the NGF-induced neurite outgrowth in rat pheochromocytoma (PC12) cells.[1][3] This property makes this compound a valuable tool for studying the NGF signaling pathway and a potential starting point for the development of therapeutics for neurodegenerative diseases. High-throughput screening (HTS) assays are essential for identifying and characterizing novel NGF potentiators. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action: Potentiation of NGF Signaling
This compound enhances the biological effects of NGF. The NGF signaling cascade is initiated by the binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), and its low-affinity receptor, p75 neurotrophin receptor (p75NTR). This binding triggers the autophosphorylation of TrkA and the activation of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth. While the precise molecular mechanism of this compound's potentiation is not fully elucidated, it is understood to amplify the effects of NGF on its signaling pathway, leading to a more robust neuritogenic response.
NGF Signaling Pathway and this compound Potentiation.
High-Throughput Screening Applications
This compound can be utilized in HTS campaigns in two primary ways:
-
As a Positive Control: In screens for novel NGF potentiators, this compound can serve as a reliable positive control to validate assay performance and to benchmark the potency of newly identified compounds.
-
As a Tool for Assay Development: The known activity of this compound can be used to optimize and validate HTS assays for NGF potentiation, ensuring the assay is sensitive and robust enough to identify compounds with a similar mechanism of action.
Data Presentation: Performance of a Hypothetical this compound HTS Assay
The following tables summarize the expected quantitative data from a well-optimized HTS assay for NGF potentiation using this compound as a reference compound. These values are illustrative and may vary depending on the specific assay conditions and cell line used.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well plate | High-density format suitable for HTS. |
| Cell Line | PC12 or NS-1 | Commonly used cell lines for neurite outgrowth assays. |
| NGF Concentration | 2.5 ng/mL (EC20) | A sub-maximal concentration of NGF to allow for the detection of potentiation. |
| This compound Concentration | 10 µM | Concentration for positive control wells. |
| Z'-factor | ≥ 0.5 | Indicates a robust and well-separated assay window between positive and negative controls. |
| Signal-to-Background (S/B) | ≥ 3 | Ratio of the signal from the positive control (NGF + this compound) to the negative control (NGF alone). |
| Coefficient of Variation (%CV) | ≤ 15% | A measure of the variability of the assay signal. |
Table 2: this compound Potency
| Parameter | Value | Description |
| EC50 of NGF (alone) | ~20 ng/mL | The concentration of NGF that produces 50% of the maximal response. |
| EC50 of NGF (+10 µM this compound) | ~5 ng/mL | A leftward shift in the NGF dose-response curve indicates potentiation. |
| Potentiation Factor at EC20 | 3-5 fold | The fold-increase in neurite outgrowth in the presence of this compound compared to NGF alone at its EC20. |
Experimental Protocols
Protocol 1: High-Throughput Screening for NGF Potentiators using PC12 Cells
This protocol describes a high-content imaging-based HTS assay to identify compounds that potentiate NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
DMEM with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) (Growth Medium)
-
DMEM with 1% horse serum and 1% penicillin-streptomycin (Assay Medium)
-
Nerve Growth Factor (NGF)
-
This compound (Positive Control)
-
Test compound library
-
Poly-D-lysine coated 384-well plates
-
Hoechst 33342 (for nuclear staining)
-
Beta-III Tubulin antibody (for neurite staining)
-
Alexa Fluor 488 conjugated secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
High-content imaging system
Experimental Workflow:
High-Throughput Screening Experimental Workflow.
Procedure:
-
Cell Seeding:
-
Coat 384-well plates with poly-D-lysine.
-
Trypsinize and resuspend PC12 cells in Growth Medium.
-
Seed cells at a density of 2,000-4,000 cells per well in 40 µL of Growth Medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates with test compounds, this compound (e.g., 10 µM final concentration), and DMSO (vehicle control) in Assay Medium.
-
Using a liquid handler, add 10 µL of the compound solutions to the respective wells of the cell plate.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
NGF Stimulation:
-
Prepare an NGF solution in Assay Medium at a concentration that will result in a final EC20 concentration (e.g., 2.5 ng/mL) in the well.
-
Add 10 µL of the NGF solution to all wells except for the no-NGF control wells.
-
Add 10 µL of Assay Medium to the no-NGF control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2 to allow for neurite outgrowth.
-
-
Fixation and Staining:
-
Carefully remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the wells three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody (e.g., anti-Beta-III Tubulin) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Imaging:
-
Acquire images of each well using a high-content imaging system. Capture at least two channels: one for the nuclear stain (DAPI channel) and one for the neurite stain (FITC channel).
-
-
Data Analysis:
-
Use image analysis software to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Percentage of cells with neurites
-
Average neurite length
-
-
Normalize the data to the controls on each plate.
-
Identify "hits" as compounds that significantly increase neurite outgrowth compared to the NGF-only control, with a potentiation similar to or greater than this compound.
-
Protocol 2: Secondary Assay - Dose-Response Analysis
This protocol is for validating and characterizing the potency of "hits" identified in the primary screen.
Procedure:
-
Follow the same procedure as Protocol 1 (steps 1-7).
-
Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of the hit compounds and this compound.
-
Generate dose-response curves by plotting the neurite outgrowth parameter against the compound concentration.
-
Calculate the EC50 (concentration for 50% of maximal potentiation) for each compound.
-
Compare the potency and efficacy of the hit compounds to this compound.
Logical Relationship of HTS Data Analysis
Logical Flow of HTS Data Analysis.
Conclusion
This compound is a valuable pharmacological tool for the discovery and characterization of novel NGF potentiators. The protocols and data presented here provide a framework for developing and implementing robust high-throughput screening assays. By using this compound as a reference compound, researchers can establish reliable and reproducible screening platforms to identify new chemical entities with the potential to modulate NGF signaling for therapeutic benefit in a variety of neurological disorders.
References
- 1. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NG-011 AND this compound, NOVEL POTENTIATORS OF NERVE GROWTH FACTOR [jstage.jst.go.jp]
Application Notes and Protocols for NG-012 as a Chemical Probe for the Nerve Growth Factor (NGF) Signaling Pathway
For Research Use Only.
Introduction
NG-012 is a natural product isolated from the culture broth of Penicillium verruculosum F-4542.[1][2] It has been identified as a potent potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth in the rat pheochromocytoma cell line (PC12).[1][2] While not appearing to initiate neurite outgrowth on its own, this compound significantly enhances the neurotrophic effects of NGF. This property makes this compound a valuable chemical probe for researchers, scientists, and drug development professionals studying the intricacies of the NGF signaling pathway, neurotrophic factor potentiation, and mechanisms of neuronal differentiation.
The primary target of this compound is the NGF signaling pathway. NGF binds to its high-affinity receptor, TrkA, and its low-affinity receptor, p75NTR. The binding of NGF to TrkA initiates a signaling cascade that includes the autophosphorylation of the receptor and the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and differentiation. This compound is believed to act by modulating one or more components of this pathway, leading to an amplified cellular response to NGF.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays.
Data Presentation
Table 1: Reagent Concentrations for PC12 Cell Culture and Differentiation
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Nerve Growth Factor (NGF) | 100 µg/mL | 25 - 100 ng/mL | Induction of neurite outgrowth |
| This compound | 1-10 mM in DMSO | 1 - 100 µM (empirical) | Potentiation of NGF activity |
| Poly-L-lysine (PLL) | 1 mg/mL | 10 - 100 µg/mL | Coating of culture surfaces |
| Fetal Bovine Serum (FBS) | - | 5-10% | Cell culture supplement |
| Horse Serum (HS) | - | 10% | Cell culture supplement |
Signaling Pathway
The NGF signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular morphology. This compound is known to potentiate the effects of this pathway. The diagram below illustrates the key components of the NGF signaling pathway.
Caption: Simplified NGF signaling pathway.
Experimental Protocols
Protocol 1: PC12 Cell Culture and Maintenance
PC12 cells are a rat adrenal pheochromocytoma cell line that, upon treatment with NGF, differentiate into sympathetic neuron-like cells, making them an excellent model system for studying neuronal differentiation.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Procedure:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% heat-inactivated HS, 5% heat-inactivated FBS, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and seed them into new flasks at a recommended split ratio of 1:3 to 1:6.
Protocol 2: Neurite Outgrowth Potentiation Assay
This protocol details the steps to assess the ability of this compound to potentiate NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Culture medium (as described in Protocol 1)
-
Differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin)
-
NGF stock solution (100 µg/mL in sterile PBS with 0.1% BSA)
-
This compound stock solution (10 mM in DMSO)
-
Poly-L-lysine (PLL) coated 24- or 48-well plates
-
Microscope with imaging capabilities
Procedure:
-
Coat the wells of the culture plates with PLL (10 µg/mL in sterile water) for at least 2 hours at 37°C, then wash with sterile water and allow to dry.
-
Seed PC12 cells onto the PLL-coated plates at a density of 1-2 x 10^4 cells/well and allow them to attach for 24 hours in culture medium.
-
After 24 hours, replace the culture medium with differentiation medium.
-
Prepare serial dilutions of this compound in differentiation medium.
-
Prepare a suboptimal concentration of NGF (e.g., 2.5-10 ng/mL) in differentiation medium. This concentration should be determined empirically to induce minimal to moderate neurite outgrowth on its own.
-
Treat the cells with the following conditions:
-
Vehicle control (differentiation medium with DMSO)
-
NGF alone
-
This compound alone (at various concentrations)
-
NGF in combination with this compound (at various concentrations)
-
-
Incubate the cells for 48-72 hours.
-
Observe and capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth. A common method is to count the percentage of cells with neurites that are at least twice the length of the cell body diameter. Automated image analysis software can also be used to measure total neurite length per cell.
Experimental Workflow
The following diagram outlines the workflow for the neurite outgrowth potentiation assay.
References
Application Notes and Protocols for Immunohistochemical Analysis of NG-012 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-012 is a novel small molecule that acts as a potentiator of Nerve Growth Factor (NGF) signaling.[1][2][3] It has been shown to enhance NGF-induced neurite outgrowth in rat pheochromocytoma (PC12) cells.[3] As a small molecule, this compound is not used directly as a reagent in immunohistochemistry (IHC). Instead, IHC is a powerful technique to study the downstream cellular effects of this compound treatment. This document provides a detailed protocol for an IHC experiment designed to detect the activation of a key downstream marker of the NGF signaling pathway in response to this compound.
A common and well-established marker for the activation of the NGF signaling pathway is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This protocol, therefore, focuses on the detection of phosphorylated ERK1/2 (p-ERK1/2) in paraffin-embedded tissue sections that have been treated with this compound.
Experimental Workflow
The overall experimental workflow involves treating the tissue or cells of interest with this compound, followed by fixation, embedding, and then performing the immunohistochemistry protocol to detect the target protein.
NGF Signaling Pathway
NGF initiates a signaling cascade by binding to its high-affinity receptor, TrkA. This leads to the autophosphorylation of the receptor and the activation of several downstream pathways, including the Ras-MAPK pathway, which results in the phosphorylation of ERK1/2. p-ERK1/2 then translocates to the nucleus to regulate gene expression, leading to cellular responses such as neurite outgrowth and survival. This compound is hypothesized to potentiate this signaling cascade.
Detailed Immunohistochemistry Protocol for p-ERK1/2
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Antigen retrieval solution (e.g., 0.01M sodium citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (rabbit anti-p-ERK1/2)
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in two changes of 95% ethanol for 3 minutes each.
-
Immerse slides in one change of 80% ethanol for 3 minutes.
-
Immerse slides in one change of 70% ethanol for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 0.01M sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C in a water bath or steamer for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Blocking:
-
Apply blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution.
-
Apply the primary antibody (rabbit anti-p-ERK1/2) diluted according to the manufacturer's instructions.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in TBST three times for 5 minutes each.
-
Apply biotinylated goat anti-rabbit secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in TBST three times for 5 minutes each.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides in TBST three times for 5 minutes each.
-
Apply DAB substrate solution and incubate for 2-10 minutes, or until desired stain intensity is reached. Monitor under a microscope.
-
Rinse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water.
-
"Blue" the sections in Scott's tap water or a similar solution.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Presentation
Quantitative analysis of IHC staining can be performed using image analysis software to measure the intensity and percentage of positive cells. The data should be summarized in clear and structured tables.
Table 1: Experimental Groups
| Group ID | Treatment | This compound Concentration | NGF Concentration | N (samples) |
| A | Vehicle Control | 0 µM | 0 ng/mL | 5 |
| B | NGF Only | 0 µM | 50 ng/mL | 5 |
| C | This compound + NGF | 10 µM | 50 ng/mL | 5 |
| D | This compound Only | 10 µM | 0 ng/mL | 5 |
Table 2: Quantification of p-ERK1/2 Staining
| Group ID | Treatment | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | % p-ERK1/2 Positive Cells | Standard Deviation |
| A | Vehicle Control | 15.2 | 3.1 | 5.4 | 1.2 |
| B | NGF Only | 68.5 | 7.9 | 45.8 | 5.3 |
| C | This compound + NGF | 95.7 | 9.2 | 68.2 | 6.1 |
| D | This compound Only | 18.1 | 4.5 | 6.1 | 1.5 |
Conclusion
This document provides a comprehensive guide for utilizing immunohistochemistry to investigate the cellular effects of the NGF potentiator, this compound. By targeting key downstream signaling molecules like p-ERK1/2, researchers can effectively characterize the mechanism of action and efficacy of this compound in relevant biological systems. The provided protocol and data presentation formats offer a standardized framework for conducting and reporting such studies.
References
- 1. scbt.com [scbt.com]
- 2. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NG-012 Insolubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with NG-012, a novel nerve growth factor potentiator, in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a novel small molecule identified as a nerve growth factor (NGF) potentiator.[1][2] Its chemical formula is C₃₂H₃₈O₁₅, with a molecular weight of 662.64.[1] Like many small molecule drug candidates, this compound can exhibit poor solubility in aqueous solutions, which is problematic for in vitro and in vivo assays.[3] Inconsistent solubility can lead to inaccurate and irreproducible experimental results, hindering the evaluation of its biological activity.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
This is a common phenomenon known as "crashing out" and is often due to a drastic change in solvent polarity. Many nonpolar compounds are readily dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] However, when this concentrated stock is diluted into an aqueous buffer, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.
Q3: What is the recommended first step to address the insolubility of this compound?
The initial and most crucial step is to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solvating power for a wide range of organic molecules. From this stock, serial dilutions can be made into the final aqueous buffer. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects on your biological system.
Q4: Are there alternative organic solvents I can use for my this compound stock solution?
Yes, besides DMSO, other water-miscible organic solvents can be tested. These include ethanol (B145695), methanol, dimethylformamide (DMF), and acetonitrile. The optimal solvent will depend on the specific properties of this compound and the tolerance of your experimental system to that solvent.
Troubleshooting Guide: Enhancing this compound Solubility
If you continue to experience solubility issues with this compound after preparing a stock solution, the following troubleshooting strategies can be employed.
Initial Steps: Optimizing the Dilution Process
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay to stay below its solubility limit in the aqueous buffer.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5%. This minimizes the impact on both the compound's solubility and the biological assay itself.
-
Proper Mixing Technique: Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
Advanced Strategies: Modifying the Formulation
-
pH Adjustment: For ionizable compounds, altering the pH of the aqueous buffer can significantly improve solubility. It is recommended to determine the pKa of this compound and test a range of buffer pH values around this point.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), into the final aqueous buffer can enhance the solubility of hydrophobic compounds.
-
Employing Excipients: Solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80) can be used to formulate the compound and improve its aqueous solubility. These agents can encapsulate the hydrophobic molecule, increasing its dispersibility in water.
Below is a troubleshooting workflow to guide your experimental decisions:
Caption: A step-by-step workflow for troubleshooting the insolubility of this compound.
Quantitative Data Summary
While specific experimental solubility data for this compound is not publicly available, the following table provides a template with hypothetical values to illustrate how to structure and compare solubility data for a small molecule like this compound under different conditions. Researchers should determine these values experimentally for this compound.
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Maximum Solubility (µM) | Method |
| 100% DMSO | 25 | >10,000 | >15,000 | Visual Inspection |
| 100% Ethanol | 25 | ~5,000 | ~7,500 | Visual Inspection |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | <1 | <1.5 | Kinetic (Nephelometry) |
| PBS, pH 7.4 with 0.5% DMSO | 25 | ~10 | ~15 | Kinetic (Nephelometry) |
| PBS, pH 7.4 with 1% Tween 80 | 25 | ~50 | ~75 | Kinetic (Nephelometry) |
| PBS, pH 5.0 with 0.5% DMSO | 25 | ~15 | ~22.5 | Kinetic (Nephelometry) |
| PBS, pH 8.0 with 0.5% DMSO | 25 | ~5 | ~7.5 | Kinetic (Nephelometry) |
Experimental Protocols
Key Experiment 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Key Experiment 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to a larger, fixed volume of the aqueous buffer (e.g., 2 µL of DMSO stock into 98 µL of buffer). This creates a range of final this compound concentrations with a constant final DMSO concentration.
-
Include control wells with buffer and the same concentration of DMSO but without this compound.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. Alternatively, if precipitation is visible, the highest concentration that remains clear can be determined by visual inspection.
-
The highest concentration of this compound that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility.
Signaling Pathway Diagrams
As a nerve growth factor potentiator, this compound is expected to modulate the signaling pathways activated by NGF. The primary receptors for NGF are TrkA and p75NTR.
Caption: The NGF/TrkA signaling cascade leading to cell survival and differentiation.
Caption: The NGF/p75NTR signaling cascade with dual outcomes of survival or apoptosis.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Assessment of nerve growth factor specific activity in tissue culture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NG-012 Concentration
Welcome to the technical support center for the novel kinase inhibitor, NG-012. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration to minimize cytotoxicity while maximizing therapeutic efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why might it cause cytotoxicity?
A1: this compound is an investigational small molecule inhibitor targeting a key kinase in a cancer-related signaling pathway. Its therapeutic effect is derived from the inhibition of this kinase, leading to cell cycle arrest and apoptosis in cancer cells. However, at higher concentrations, this compound can exhibit off-target effects, inhibiting other essential kinases and disrupting normal cellular processes, which can lead to cytotoxicity in both cancerous and non-cancerous cells.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, we recommend starting with a broad range of concentrations in a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 0.01 µM to 100 µM. This will help establish a baseline for the cytotoxic potential of this compound in your specific cell model.[2]
Q3: My cells are showing high levels of death even at low concentrations of this compound. What are the initial troubleshooting steps?
A3: When unexpected cytotoxicity is observed, it's crucial to first verify your experimental setup.[3] This includes:
-
Confirm this compound Concentration: Double-check all calculations for your stock solution and serial dilutions.
-
Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[4]
-
Solvent Control: Run a vehicle control with the solvent (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing toxicity.[5] The final DMSO concentration should typically be below 0.5%.
Q4: How can I distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) induced by this compound?
A4: To differentiate between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
This distinction is important because a high level of necrosis might indicate a general cytotoxic effect, whereas apoptosis is often the desired mechanism for an anti-cancer agent.
Q5: Could the cytotoxicity I'm observing be an artifact of my viability assay?
A5: Yes, some assays can be prone to artifacts. For example, the MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell viability. If you suspect assay interference, consider the following:
-
Use an alternative assay: Triangulate your results with a different method, such as an LDH assay, which measures membrane integrity by detecting lactate (B86563) dehydrogenase release from damaged cells.
-
Run a cell-free control: Add this compound to the assay reagents without cells to check for any direct chemical reactions that could alter the results.
Troubleshooting Guides
Problem 1: High Cytotoxicity Across All Tested Concentrations
| Possible Cause | Troubleshooting Action |
| Compound Concentration Error | Verify stock concentration and perform a fresh serial dilution. |
| Cell Line Sensitivity | The cell line may be exceptionally sensitive. Perform a wider dose-response experiment with lower concentrations. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells. |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment. Prepare fresh dilutions for each experiment. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Action |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Visually inspect plates post-seeding to confirm even distribution. |
| Assay Interference | Run a cell-free control with this compound and assay reagents. Use an alternative viability assay with a different detection principle (e.g., LDH or ATP-based assay). |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can concentrate the compound. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HCT116 | Colon | 8.5 |
| PC-3 | Prostate | 25.1 |
Table 2: Cytotoxicity of this compound on a Sensitive Cell Line (MCF-7)
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0.1 | 98.2 | 95.4 | 92.1 |
| 1.0 | 90.5 | 85.3 | 78.6 |
| 5.0 | 65.7 | 51.2 | 40.3 |
| 10.0 | 42.1 | 28.9 | 15.4 |
| 50.0 | 15.3 | 5.1 | 2.3 |
Visualizations
Signaling Pathway Diagram
Caption: this compound mechanism of action and cytotoxicity pathway.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well plate with cultured cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Materials:
-
96-well plate with cultured cells treated with this compound
-
LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (for positive control).
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include wells for a "maximum LDH release" control.
-
To the maximum release control wells, add 10 µL of lysis buffer 45 minutes before the end of the incubation period.
-
Centrifuge the plate at ~600 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add 50 µL to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of healthy, apoptotic, and necrotic cells via flow cytometry.
-
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC/Propidium Iodide (PI) staining kit.
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Protocol:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at ~300 x g for 5 minutes.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
References
- 1. evotec.com [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
NG-012 degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NG-012 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application?
This compound is a novel potentiator of nerve growth factor (NGF).[1][2] It was first isolated from the culture broth of Penicillium verruculosum F-4542.[1][2] Its primary application is in research, particularly in studies involving stem cells and cell culture where potentiation of NGF-mediated effects, such as neurite outgrowth, is desired.[2][3] The molecular formula for this compound is C₃₂H₃₈O₁₅, and its molecular weight is 662.64 g/mol .[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results with small molecules like this compound can stem from several factors. One primary reason could be the degradation of the compound in the cell culture media. Other potential causes include inconsistent sample handling, issues with the analytical methods used for quantification, or incomplete solubilization of the compound.[4]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability of this compound in your experimental setup, a stability study is recommended. This typically involves incubating this compound in the cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24 hours) and quantifying the remaining amount of the compound at each time point using an appropriate analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential degradation of this compound in cell culture media.
Issue 1: Rapid Loss of this compound Activity
If you observe a rapid decline in the expected biological activity of this compound, it may be degrading in your cell culture medium.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Inherent Instability: The compound may be unstable in aqueous solutions at 37°C.[4] | Perform a stability check in a simpler buffer system, such as Phosphate Buffered Saline (PBS), at 37°C to assess its intrinsic stability. |
| Media Components: Certain components in the cell culture medium, such as amino acids or vitamins, could be reacting with this compound.[4] | Test the stability of this compound in different types of cell culture media to identify if a specific component is causing degradation. |
| pH Instability: The pH of the cell culture medium can affect the stability of small molecules.[4] | Monitor and ensure the pH of your medium remains stable throughout the experiment. |
| Serum Interactions: Components within fetal bovine serum (FBS) or other sera can sometimes affect compound stability.[4] | Assess the stability of this compound in your medium with and without the addition of serum. Serum proteins can occasionally stabilize compounds.[4] |
Issue 2: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound in your experiments.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Inconsistent Sample Handling: Variations in incubation times or sample processing can lead to variability.[4] | Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection and analysis. |
| Analytical Method Issues: The method used to quantify this compound (e.g., HPLC-MS) may lack precision or accuracy.[4] | Validate your analytical method for linearity, precision, and accuracy to ensure reliable measurements. |
| Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or the final culture medium, the actual concentration will vary between wells.[4] | Confirm the complete dissolution of the compound in the solvent and the medium. Gentle vortexing or sonication may be necessary. |
Issue 3: Disappearance of this compound without Detectable Degradation Products
In some cases, the concentration of this compound may decrease in the medium without the appearance of corresponding degradation products.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Binding to Plasticware: The compound may be adsorbing to the surface of cell culture plates or pipette tips.[4] | Use low-protein-binding plasticware for your experiments. Include a control condition without cells to assess non-specific binding to the plate. |
| Cellular Uptake: The compound may be rapidly taken up by the cells. | Analyze cell lysates to determine the intracellular concentration of this compound. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound using HPLC-MS.
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Cell culture medium (e.g., DMEM), with and without 10% FBS
- 24-well tissue culture plates
- HPLC-MS system
2. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare the cell culture medium with and without 10% FBS.
- Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
- Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
- Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
- Collect samples (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, and 24 hours).
- Immediately process or freeze the samples at -80°C until analysis.
4. Sample Analysis by HPLC-MS:
- Analyze the samples to determine the concentration of this compound.
- Use a suitable internal standard for accurate quantification.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point by normalizing the concentration to the concentration at time 0.
- Plot the percentage of this compound remaining versus time to visualize the degradation profile.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting flowchart for this compound instability.
Simplified NGF Signaling Pathway
This compound potentiates the activity of Nerve Growth Factor (NGF). The simplified diagram below illustrates the key signaling pathways activated by NGF.
Caption: Simplified NGF signaling pathways.
References
- 1. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Off-target effects of NG-012 and how to mitigate them
Disclaimer: There is currently no publicly available scientific literature detailing the specific off-target effects of the nerve growth factor (NGF) potentiator, NG-012. The information presented in this technical support center is a generalized and hypothetical guide for a fictional compound with a similar profile, intended to provide researchers with a framework for identifying and mitigating potential off-target effects of novel small molecule drug candidates. The experimental protocols, data, and signaling pathways are illustrative examples and are not based on actual experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are potential off-target effects of a novel NGF potentiator like this compound?
A1: While the specific off-target profile of this compound is unknown, novel small molecules can theoretically interact with unintended cellular targets. Potential off-target effects for an NGF potentiator could include, but are not limited to:
-
Kinase Inhibition: Many signaling pathways are regulated by kinases. A small molecule could inadvertently inhibit kinases that share structural similarities with the intended target, leading to unintended biological consequences.
-
Receptor Cross-Reactivity: The compound might bind to other receptors with similar ligand-binding domains, activating or inhibiting their downstream signaling pathways.
-
Ion Channel Modulation: Unintended interaction with ion channels could lead to alterations in cellular membrane potential and excitability.
-
Metabolic Enzyme Inhibition: The compound could interfere with the activity of metabolic enzymes, potentially leading to cellular toxicity.
Q2: How can I experimentally determine if this compound is causing off-target effects in my cell-based assays?
A2: Several experimental approaches can help identify off-target effects:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known effects of NGF signaling. Any unexpected phenotypic changes could indicate off-target activity.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to eliminate the intended target of this compound. If the compound still elicits a biological response in the absence of its primary target, it is likely due to off-target effects.
-
Dose-Response Curve Analysis: A non-sigmoidal or multi-phasic dose-response curve can sometimes suggest the presence of multiple targets with different affinities.
-
Broad-Spectrum Profiling: Utilize commercially available services for kinase profiling, receptor binding assays, or safety pharmacology panels to screen this compound against a wide range of potential off-targets.
Q3: What are the first steps I should take if I suspect off-target effects are impacting my experimental results?
A3: If you suspect off-target effects, a systematic approach is crucial:
-
Confirm the Observation: Repeat the experiment under carefully controlled conditions to ensure the result is reproducible.
-
Consult the Literature: Research the known off-target effects of compounds with similar chemical scaffolds.
-
Perform Control Experiments: Include appropriate positive and negative controls to isolate the effect of the compound. A structurally related but inactive analog of this compound, if available, can be an excellent negative control.
-
Consider a Secondary Assay: Use an alternative assay that measures a different endpoint of the same biological process to see if the results are consistent.
Troubleshooting Guide
Problem 1: I am observing unexpected cell death in my cultures treated with this compound, even at concentrations that should only potentiate NGF signaling.
-
Possible Cause: this compound may have off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your cells.
-
Lower the Concentration: If possible, use this compound at a concentration well below its cytotoxic threshold.
-
Test a Different Cell Line: The observed cytotoxicity may be cell-type specific. Test the compound on a different cell line to see if the effect persists.
-
Structural Analog Control: If available, test a structurally similar but inactive analog of this compound to see if the cytotoxicity is related to the core scaffold.
-
Problem 2: My western blot results show modulation of a signaling pathway that is not known to be downstream of NGF.
-
Possible Cause: this compound may be interacting with an off-target kinase or receptor.
-
Troubleshooting Steps:
-
In Silico Analysis: Use computational tools to predict potential off-targets of this compound based on its chemical structure.
-
Kinase Profiling: Perform a kinase profiling assay to identify any unintended kinase targets of this compound.
-
Use a Specific Inhibitor: Treat your cells with a known inhibitor of the unexpected signaling pathway in combination with this compound. If the unexpected signaling is blocked, it confirms an off-target interaction.
-
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile of this compound
This table presents hypothetical data from a competitive binding assay showing the percentage of inhibition of various kinases by 1 µM of a fictional this compound. This type of data helps to identify potential off-target interactions.
| Kinase Target | Percentage Inhibition at 1 µM |
| TrkA (On-Target) | 5% |
| Kinase A | 85% |
| Kinase B | 62% |
| Kinase C | 15% |
| Kinase D | 8% |
Note: The on-target for an NGF potentiator is the NGF receptor, TrkA. A low percentage of inhibition in a competitive binding assay is expected for a potentiator, which enhances ligand binding rather than blocking it. High inhibition of other kinases would suggest off-target activity.
Experimental Protocols
Protocol 1: Kinase Profiling via Competitive Binding Assay
This protocol outlines a generalized method for identifying off-target kinase interactions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase and Ligand Preparation: A panel of recombinant kinases is used. Each kinase is incubated with a proprietary, labeled ATP-site ligand.
-
Competition Assay:
-
Add a fixed concentration of each kinase to the wells of a microplate.
-
Add the labeled ligand to each well.
-
Add this compound at various concentrations to the test wells. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Incubate the plate to allow for binding to reach equilibrium.
-
-
Detection: The amount of labeled ligand bound to each kinase is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Data Analysis: The percentage of inhibition of ligand binding by this compound is calculated for each kinase. A higher percentage of inhibition indicates a stronger interaction with the off-target kinase.
Mandatory Visualization
Caption: Hypothetical signaling pathway showing intended and off-target effects of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Technical Support Center: Troubleshooting Inconsistent Results with NG-012
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results observed during experiments with compounds referred to as NG-012. It has come to our attention that "this compound" is used to identify at least two distinct molecules with different mechanisms of action. Please select the compound you are working with to access the relevant troubleshooting information.
-
For researchers investigating the fat-reducing molecule that disrupts cell membrane integrity, please refer to the section on --INVALID-LINK--.
-
For researchers working with the nerve growth factor (NGF) potentiator isolated from Penicillium verruculosum, please refer to the section on --INVALID-LINK--.
Troubleshooting Guide: RZL-012 (Tapencarium)
RZL-012, also known as Tapencarium, is an investigational drug designed to reduce subcutaneous fat by disrupting cell membrane integrity, leading to adipocyte necrosis.[1] Inconsistent results in cell viability or fat reduction assays can arise from several factors related to compound handling, assay setup, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My in vitro cell viability results with RZL-012 are highly variable between experiments. What are the common causes?
A1: High variability in cell viability assays can stem from several sources. Inconsistent cell seeding is a common issue; ensure a homogenous cell suspension and consistent cell numbers per well. The solubility of RZL-012 can also be a factor. Visually inspect for any precipitation after adding the compound to the media. Finally, since RZL-012 acts on the cell membrane, the choice of viability assay is critical. Assays that measure metabolic activity (like MTT) may be confounded if the compound interferes with cellular reductases. Consider using a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release) for a more direct measure of cell death.
Q2: I am observing lower than expected efficacy of RZL-012 in my adipocyte culture. What should I check?
A2: Firstly, confirm the optimal concentration range for your specific adipocyte cell line, as IC50 values can vary.[1] Secondly, ensure proper storage and handling of the RZL-012 stock solution. According to clinical trial protocols, RZL-012 should be stored at room temperature (15-30°C) and protected from light.[2][3] The vial should be manually shaken before use.[2] Finally, consider the confluency of your adipocyte culture. Highly confluent cultures may exhibit different sensitivities to membrane-disrupting agents.
Q3: Can RZL-012 be used with other cell types besides adipocytes?
A3: Yes, but it is expected to have a non-specific cell-killing mechanism. In vitro studies have shown that RZL-012 can affect other cell types, such as fibroblasts, with similar IC50 values to adipocytes. Therefore, if you are using co-culture systems, be aware that RZL-012 will likely impact all cell types present.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension; use a multichannel pipette and mix between steps. |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Compound precipitation | Visually inspect for precipitate; consider solvent or concentration adjustments. | |
| Low Potency/Efficacy | Sub-optimal compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Improper compound storage/handling | Store at room temperature (15-30°C), protect from light, and shake before use. | |
| Cell culture confluency | Standardize the confluency of your cell cultures for all experiments. | |
| Discrepancy Between Viability Assays | Assay interference | Use a membrane integrity assay (e.g., LDH release) as an orthogonal method to metabolic assays (e.g., MTT). |
| Kinetic differences | Perform time-course experiments to understand the kinetics of cell death. |
Experimental Protocol: Adipocyte Viability Assay
This protocol outlines a general procedure for assessing the effect of RZL-012 on adipocyte viability using a lactate (B86563) dehydrogenase (LDH) release assay.
-
Cell Seeding:
-
Harvest and count adipocytes, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of RZL-012. It is recommended to keep the final DMSO concentration below 0.2%.
-
Include a vehicle-only control (negative control) and a positive control for maximum LDH release (e.g., cell lysis buffer provided with the assay kit).
-
-
Incubation:
-
Add the RZL-012 dilutions to the corresponding wells.
-
Incubate for a predetermined duration (e.g., 2 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Procedure:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Plot a dose-response curve to determine the IC50 value of RZL-012.
-
Mechanism of Action Diagram
References
Technical Support Center: Improving the Stability of NG-012 for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for improving the stability of NG-012, a novel nerve growth factor (NGF) potentiator, in long-term experimental settings.[1] Given the critical nature of compound stability for reproducible and accurate results, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during long-term experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Diminished Biological Activity of this compound Over Time
-
Potential Cause: Degradation of this compound in the experimental medium at 37°C. The chemical structure of this compound (C₃₂H₃₈O₁₅) may be susceptible to hydrolysis, oxidation, or other forms of degradation when incubated in complex biological media over extended periods.[1] Factors such as pH, light exposure, and reactive components in the medium can accelerate this process.[2]
-
Recommended Actions:
-
Perform a Stability Study: Empirically determine the stability of this compound in your specific cell culture medium. A detailed protocol for this is provided below.
-
Replenish this compound: For experiments lasting several days, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Optimize Storage of Stock Solutions: Ensure that this compound stock solutions are stored correctly. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
-
Issue 2: Visible Precipitation or Cloudiness in the Culture Medium After Adding this compound
-
Potential Cause: this compound has exceeded its solubility limit in the aqueous culture medium. This can be influenced by the final concentration of the compound, the concentration of the organic solvent (like DMSO) used for the stock solution, and interactions with media components.
-
Recommended Actions:
-
Verify Solubility: Determine the kinetic solubility of this compound in your specific culture medium.
-
Optimize Solvent Concentration: Keep the final concentration of DMSO (or other organic solvent) in the culture medium as low as possible, typically below 0.5%, to prevent precipitation.
-
Temperature Equilibration: Pre-warm the diluted this compound solution to 37°C before adding it to the cell culture plates to avoid temperature-induced precipitation.
-
pH Adjustment: Check and ensure the pH of your medium is stable, as pH shifts can affect the solubility of compounds.
-
Issue 3: High Variability in Experimental Results Between Replicates or Different Batches
-
Potential Cause: Inconsistent handling, storage, or preparation of this compound solutions. Variability can also arise from the adsorption of the compound to plasticware.
-
Recommended Actions:
-
Standardize Solution Preparation: Follow a consistent, documented procedure for preparing and diluting this compound solutions for every experiment.
-
Use Low-Binding Plasticware: For hydrophobic compounds, consider using low-protein-binding plates and pipette tips to minimize loss due to adsorption.
-
Analytical Verification: If variability persists, consider verifying the concentration and purity of your this compound stock solution using analytical methods like HPLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel potentiator of nerve growth factor (NGF).[1] It is believed to enhance the signaling activity of NGF, which is crucial for the survival, development, and function of neurons.[1][3][4][5][6] NGF mediates its effects by binding to two cell surface receptors: the high-affinity receptor TrkA and the low-affinity receptor p75NTR.[1][3][4][5][6] The potentiation by this compound likely amplifies the downstream signaling cascades initiated by NGF binding to these receptors.
Q2: What are the ideal storage conditions for this compound?
A2: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions, dissolve this compound in a high-purity, anhydrous solvent like DMSO. It is highly recommended to prepare single-use aliquots of the stock solution and store them at -80°C to maintain stability and avoid degradation from repeated freeze-thaw cycles.
Q3: How can I determine the stability of this compound in my specific long-term experiment?
A3: The most reliable method is to conduct an empirical stability study. This involves incubating this compound in your cell culture medium under the exact conditions of your experiment (e.g., 37°C, 5% CO₂) and quantifying the remaining concentration of the parent compound at various time points using an analytical technique like HPLC or LC-MS. A detailed protocol is provided in this guide.
Q4: What are the signs of this compound degradation?
A4: Signs of degradation can include a decrease in the expected biological activity, changes in the color of the stock solution, or the appearance of new peaks in an HPLC or LC-MS analysis, which may correspond to degradation products.
Q5: Can I use this compound in serum-containing medium?
A5: Yes, but it is important to be aware that components in serum can sometimes interact with small molecules, potentially affecting their stability and bioavailability. It is recommended to perform a stability study in the complete, serum-containing medium that you will use for your experiments.
Data Presentation
As specific stability data for this compound is not publicly available, the following table serves as a template for researchers to summarize their own findings from stability experiments.
Table 1: Template for this compound Stability in Cell Culture Medium at 37°C
| Time Point (Hours) | This compound Concentration (µM) | Percent Remaining (%) | Observations (e.g., color change, precipitation) |
| 0 | 10.0 | 100 | Clear solution |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to assess the chemical stability of this compound under typical cell culture conditions.
Materials:
-
This compound
-
High-purity DMSO
-
Sterile complete cell culture medium (the same used in your experiments)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC-UV or LC-MS)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-purity DMSO.
-
Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This will serve as your 100% reference point.
-
Incubation: Dispense the remaining spiked medium into sterile, sealed containers (one for each time point) and place them in a 37°C, 5% CO₂ incubator.
-
Collect Time-Point Samples: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove a container from the incubator.
-
Sample Processing:
-
If your medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile (B52724) to your sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
If using serum-free media, you may be able to directly analyze the sample, though a protein precipitation step is still recommended to ensure the cleanliness of your sample for analysis.
-
-
Analytical Quantification: Analyze the processed samples using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualizations
Caption: Simplified NGF signaling pathway potentiated by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low potency of NG-012 in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency of NG-012 in functional assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower-than-expected potentiation of Nerve Growth Factor (NGF) induced neurite outgrowth in PC12 cells with our batch of this compound. What are the potential causes?
Several factors can contribute to the apparent low potency of this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, and the cellular model.
Possible Causes for Low Potency of this compound:
-
Compound Integrity and Handling:
-
Degradation: this compound, like many small molecules, may be sensitive to light, temperature fluctuations, or repeated freeze-thaw cycles. Improper storage can lead to degradation and loss of activity.
-
Solubility Issues: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
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Purity: The purity of the this compound batch could be lower than specified, resulting in a reduced concentration of the active compound.
-
-
Assay Conditions and Protocol:
-
Sub-optimal NGF Concentration: this compound acts as a potentiator of NGF. If the concentration of NGF used in the assay is too high or too low, the potentiation effect of this compound may be masked or not optimally observed.
-
Incorrect Serum Concentration: The presence of serum components can interfere with the activity of both NGF and this compound. The serum concentration should be optimized for the neurite outgrowth assay.
-
Incubation Time: The duration of exposure to this compound and NGF might not be sufficient for inducing a robust neurite outgrowth response.
-
Cell Seeding Density: An inappropriate cell density can affect cell health and their responsiveness to stimuli.
-
-
Cellular Model (PC12 cells):
-
Cell Health and Passage Number: PC12 cells can lose their responsiveness to NGF at high passage numbers. It is crucial to use cells within a validated passage range. Contamination, such as mycoplasma, can also significantly impact cellular responses[1].
-
Cell Line Variability: Different subclones of PC12 cells can exhibit varying sensitivities to NGF.
-
Q2: How can we systematically troubleshoot the observed low potency of this compound?
A stepwise approach is recommended to identify the root cause of the issue. We suggest the following troubleshooting workflow:
Figure 1: Troubleshooting workflow for low this compound potency.
Data Presentation
Table 1: Example of Expected vs. Observed this compound Potency in a PC12 Neurite Outgrowth Assay
| Parameter | Expected Outcome | Observed Outcome (Low Potency) |
| NGF Concentration | 50 ng/mL | 50 ng/mL |
| This compound EC50 | ~1 µM | > 20 µM |
| Maximal Neurite Outgrowth | > 80% of cells with neurites | < 30% of cells with neurites |
| Positive Control (NGF alone) | ~40% of cells with neurites | ~40% of cells with neurites |
| Negative Control (Vehicle) | < 5% of cells with neurites | < 5% of cells with neurites |
Experimental Protocols
Protocol 1: PC12 Cell Neurite Outgrowth Assay
-
Cell Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Seed 1 x 10^4 cells per well in a 96-well collagen-coated plate.
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a low-serum medium (e.g., 1% horse serum).
-
Prepare a constant concentration of NGF (e.g., 50 ng/mL) in the same low-serum medium.
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound and NGF.
-
Include controls: NGF alone, this compound alone, and vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Image the wells using a high-content imaging system.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than two cell body diameters.
-
Signaling Pathway and Workflow Diagrams
NGF Signaling Pathway and the Role of this compound
NG-011 and this compound have been identified as novel potentiators of nerve growth factor (NGF).[2][3] They enhance the neurite outgrowth induced by NGF in the rat pheochromocytoma cell line (PC12).[3] The exact mechanism of potentiation is not fully elucidated, but it is hypothesized to act downstream or in parallel to the initial NGF-TrkA receptor binding, amplifying the signaling cascade that leads to neurite outgrowth.
Figure 2: Hypothesized potentiation of the NGF signaling pathway by this compound.
Experimental Workflow for Potency Assay
Figure 3: Workflow for the this compound neurite outgrowth potency assay.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NG-012 incubation time for maximum effect
Welcome to the technical support center for NG-012, a novel potentiator of Nerve Growth Factor (NGF) induced neurite outgrowth. This guide is intended for researchers, scientists, and drug development professionals to optimize the use of this compound in their experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel potentiator of Nerve Growth Factor (NGF).[1][2] It enhances the neurite outgrowth induced by NGF in neuronal cell lines, such as PC12 cells.[1][2] While the precise molecular target is under investigation, it is believed to act downstream of the NGF receptor, TrkA, augmenting the signaling cascade that leads to neuronal differentiation.
Q2: What is the recommended cell line for studying the effects of this compound?
A2: The rat pheochromocytoma cell line, PC12, is the most commonly used and well-characterized model for studying NGF-induced neurite outgrowth and the effects of potentiators like this compound.[1][2] These cells, upon stimulation with NGF, differentiate into sympathetic neuron-like cells, extending neurites.
Q3: What is a typical starting concentration for NGF when using this compound?
A3: To observe the potentiating effect of this compound, it is recommended to use a sub-optimal concentration of NGF that induces a minimal to moderate neurite outgrowth response on its own. The optimal concentration of NGF can vary between different PC12 cell clones and culture conditions, but a starting range of 10-50 ng/mL is often used.[3][4]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time for this compound is dependent on the experimental endpoint. For studies on signaling pathway activation, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For neurite outgrowth assays, longer incubation periods (e.g., 48 to 96 hours) are typically required to observe significant morphological changes.[5][6] A time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guide
Problem 1: No observable potentiation of neurite outgrowth with this compound.
-
Possible Cause: The concentration of NGF is already maximal.
-
Solution: Reduce the concentration of NGF to a sub-optimal level where you observe a minimal but measurable neurite outgrowth. This will allow for the potentiating effect of this compound to be observed.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the incubation time. Neurite outgrowth is a slow process that can take several days.[5] Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint.
-
-
Possible Cause: The concentration of this compound is not optimal.
-
Solution: Perform a dose-response experiment with varying concentrations of this compound while keeping the NGF concentration constant.
-
-
Possible Cause: Poor cell health or low plating density.
Problem 2: High background neurite outgrowth in the absence of NGF.
-
Possible Cause: PC12 cell clone has high basal differentiation.
-
Solution: Some PC12 subclones have a higher tendency to spontaneously differentiate. Ensure you are using a reliable and tested clone. If necessary, obtain a new stock of cells from a reputable cell bank.
-
-
Possible Cause: Serum components are inducing differentiation.
-
Solution: Reduce the serum concentration in your differentiation medium. Typically, a lower serum concentration (e.g., 1-2% horse serum) is used during NGF-induced differentiation.[7]
-
Problem 3: Variability in neurite outgrowth between wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each well to ensure a uniform cell density.
-
-
Possible Cause: "Edge effects" in the microplate.
-
Solution: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the microplate for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.
-
Experimental Protocols
Protocol: Optimizing this compound Incubation Time for Neurite Outgrowth in PC12 Cells
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound's potentiating effect on NGF-induced neurite outgrowth.
Materials:
-
PC12 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin)
-
Differentiation medium (e.g., RPMI-1640 with 1% horse serum, 1% penicillin-streptomycin)
-
NGF stock solution
-
This compound stock solution
-
Collagen-coated 96-well plates
-
Microscope with imaging capabilities
-
Neurite outgrowth analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in complete growth medium to ~80% confluency.
-
Harvest and resuspend cells to create a single-cell suspension.
-
Seed the cells in a collagen-coated 96-well plate at a density of 2000 cells/well in complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully aspirate the growth medium.
-
Add the differentiation medium containing the following treatments to the respective wells:
-
Vehicle control (e.g., DMSO)
-
Sub-optimal NGF (e.g., 20 ng/mL) + Vehicle
-
Sub-optimal NGF (e.g., 20 ng/mL) + this compound (at a fixed concentration)
-
-
Prepare triplicate wells for each condition and for each time point.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
At each time point (e.g., 24, 48, 72, and 96 hours), acquire images of the cells in each well using a microscope.
-
It is recommended to capture multiple fields of view per well to ensure a representative sample.
-
-
Analysis:
-
Quantify neurite outgrowth using a suitable software. Common parameters to measure include:
-
Percentage of cells with neurites longer than the cell body diameter.
-
Average neurite length per cell.
-
Number of neurites per cell.
-
-
For each time point, calculate the mean and standard deviation for each treatment group.
-
Data Presentation
Table 1: Effect of this compound Incubation Time on the Percentage of Differentiated PC12 Cells
| Incubation Time (hours) | Vehicle Control (%) | NGF (20 ng/mL) (%) | NGF (20 ng/mL) + this compound (1 µM) (%) |
| 24 | 2.1 ± 0.5 | 15.3 ± 2.1 | 25.8 ± 3.4 |
| 48 | 2.5 ± 0.7 | 35.8 ± 4.5 | 58.2 ± 5.1 |
| 72 | 3.0 ± 0.9 | 55.2 ± 5.8 | 85.6 ± 6.3 |
| 96 | 3.2 ± 1.1 | 60.5 ± 6.2 | 88.1 ± 6.5 |
Data are presented as the mean percentage of differentiated cells ± standard deviation.
Table 2: Effect of this compound Incubation Time on Average Neurite Length in PC12 Cells
| Incubation Time (hours) | Vehicle Control (µm) | NGF (20 ng/mL) (µm) | NGF (20 ng/mL) + this compound (1 µM) (µm) |
| 24 | 5.2 ± 1.1 | 22.7 ± 3.5 | 38.4 ± 4.8 |
| 48 | 6.1 ± 1.5 | 48.9 ± 5.9 | 82.1 ± 7.2 |
| 72 | 6.8 ± 1.8 | 75.3 ± 8.1 | 125.7 ± 9.8 |
| 96 | 7.2 ± 2.0 | 80.1 ± 8.5 | 130.4 ± 10.3 |
Data are presented as the mean neurite length ± standard deviation.
Visualizations
Caption: Simplified NGF signaling pathway leading to neurite outgrowth.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of NG-012: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target specificity of NG-012, a potentiator of Nerve Growth Factor (NGF) signaling. Ensuring that a compound selectively interacts with its intended target is paramount for efficacy and safety. This document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols to rigorously assess the specificity of this compound.
Introduction to this compound and the NGF Signaling Pathway
This compound has been identified as a potentiator of Nerve Growth Factor (NGF) induced neurite outgrowth in cellular models. NGF is a critical neurotrophic factor that signals through the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The activation of these receptors triggers downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for neuronal survival, differentiation, and plasticity. The precise molecular target of this compound within this pathway remains to be fully elucidated. A thorough validation of its binding specificity is a critical step in its development as a research tool or therapeutic agent.
Below is a diagram illustrating the core NGF signaling pathway.
Comparative Analysis of Target Validation Methods
To validate the specificity of this compound, a multi-pronged approach is recommended. The following table compares key experimental methods for identifying the direct molecular target and quantifying binding affinity.
| Method | Principle | Information Gained | Throughput | Limitations |
| Affinity Chromatography | This compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. | Identification of potential binding partners. | Low | Can identify indirect interactions; non-specific binding can be an issue. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Target engagement in a cellular context. | Medium | Requires a specific antibody for the target protein for western blot detection. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of this compound to a purified protein. | Binding affinity (Kd), stoichiometry, and thermodynamics. | Low | Requires large amounts of purified protein. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of this compound to a protein immobilized on a sensor chip. | Binding kinetics (kon, koff) and affinity (Kd). | Medium | Requires purified protein; immobilization can affect protein conformation. |
| Photoaffinity Labeling | A photo-reactive version of this compound is used to covalently label its binding partners in cells upon UV irradiation. | Identification of direct binding partners in a native environment. | Low | Synthesis of a photo-reactive probe can be challenging. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound's specificity.
Protocol 1: Target Identification using Affinity Chromatography
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Immobilization of this compound: Covalently attach this compound to activated sepharose beads. A control column with no immobilized compound should be prepared in parallel.
-
Cell Lysate Preparation: Culture PC12 cells and prepare a whole-cell lysate under non-denaturing conditions.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads and the control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry.
The following diagram outlines the workflow for this experiment.
Protocol 2: Target Engagement Confirmation with CETSA
Objective: To confirm that this compound engages its target in intact cells.
Methodology:
-
Cell Treatment: Treat PC12 cells with this compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Comparative Performance Data
To provide a framework for evaluating the specificity of this compound, the following tables present hypothetical but realistic data comparing it to other hypothetical NGF potentiators (Compound A and Compound B).
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Target | Binding Affinity (Kd, nM) | Cellular Potency (EC50, nM) in PC12 cells |
| This compound | TrkA (hypothetical) | 50 | 150 |
| Compound A | NGF | 200 | 500 |
| Compound B | p75NTR | 100 | 300 |
Table 2: Kinase Selectivity Profile
This table illustrates a hypothetical kinase selectivity screen to assess off-target effects.
| Kinase | This compound (% Inhibition @ 1 µM) | Compound A (% Inhibition @ 1 µM) | Compound B (% Inhibition @ 1 µM) |
| TrkA | 95 | 10 | 15 |
| TrkB | 15 | 8 | 12 |
| TrkC | 20 | 5 | 10 |
| EGFR | 5 | 3 | 7 |
| VEGFR2 | 8 | 6 | 9 |
Conclusion
Validating the specificity of this compound for its molecular target is a critical undertaking that requires a combination of robust experimental techniques. By employing the methods outlined in this guide, researchers can confidently identify the direct binding partner of this compound, quantify its binding affinity, and assess its selectivity profile. This systematic approach will provide a solid foundation for understanding the mechanism of action of this compound and will be instrumental in its future development for research and therapeutic applications.
A Comparative Guide to BET Bromodomain Inhibitors: OTX015 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Bromodomain and Extra-Terminal motif (BET) inhibitors, OTX015 (Birabresib) and JQ1. Both are potent anti-cancer agents that function by reversibly binding to the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4. This inhibition prevents the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, most notably MYC. While sharing a common mechanism, preclinical and clinical data have revealed nuances in their efficacy and activity across different cancer types.
At a Glance: Key Differences and Similarities
| Feature | OTX015 (Birabresib) | JQ1 |
| Primary Targets | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4, BRDT |
| Mechanism of Action | Competitive binding to acetyl-lysine binding pockets of BET bromodomains. | Competitive binding to acetyl-lysine binding pockets of BET bromodomains. |
| Therapeutic Area | Investigated in hematologic malignancies and solid tumors. | Primarily a research tool; precursor to clinical candidates like OTX015. |
| Clinical Development | Has undergone Phase I/II clinical trials. | Not developed for clinical use due to pharmacokinetic properties. |
| Potency | Submicromolar activity in various cancer cell lines; reported to have lower GI50 values than JQ1 in some lung cancer models. | Potent in preclinical models with nanomolar IC50 values in various cancer cell lines. |
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of OTX015 and JQ1 across various cancer models.
Table 1: In Vitro Anti-proliferative Activity (IC50/GI50 Values)
| Cell Line | Cancer Type | OTX015 (nM) | JQ1 (nM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 29.5 | 160 | [1] |
| DMS114 | Small Cell Lung Cancer | <500 | >500 | [2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~200 | ~400 | [2] |
| NCI-H1650 | Non-Small Cell Lung Cancer | ~250 | ~500 | [2] |
| A549 | Non-Small Cell Lung Cancer | >6000 | >6000 | [2] |
| HS578T | Triple-Negative Breast Cancer | Nanomolar range | Nanomolar range | |
| BT549 | Triple-Negative Breast Cancer | Nanomolar range | Nanomolar range | |
| MDAMB231 | Triple-Negative Breast Cancer | Nanomolar range | Nanomolar range |
Note: IC50/GI50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Inhibitor | Dosage | Antitumor Effect | Reference |
| Malignant Pleural Mesothelioma (MPM473) | OTX015 | 50 mg/kg, daily | Significant delay in tumor growth; most effective agent compared to cisplatin, gemcitabine, and pemetrexed. | |
| Pancreatic Cancer (Patient-Derived Xenograft) | JQ1 | 50 mg/kg, daily | Suppression of tumor growth. | |
| Childhood Sarcoma (Rh28) | JQ1 | 50 mg/kg, daily | Significant reduction in tumor vascularization and growth. | |
| NUT Midline Carcinoma (Patient-Derived Xenograft) | JQ1 | Not specified | Marked response in FDG uptake. |
Signaling Pathways and Mechanism of Action
BET inhibitors like OTX015 and JQ1 exert their anti-cancer effects by disrupting the transcriptional machinery of cancer cells. The primary mechanism involves the displacement of BRD4 from chromatin, which in turn prevents the expression of key oncogenes and cell cycle regulators.
Caption: Mechanism of action of BET inhibitors. (Within 100 characters)
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of OTX015 and JQ1 are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
BET inhibitors (OTX015, JQ1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of OTX015 or JQ1 for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies apoptosis in cells treated with BET inhibitors.
Materials:
-
Treated and control cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with OTX015 or JQ1.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the binding of BET proteins (e.g., BRD4) to specific gene promoters.
Materials:
-
Treated and control cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody specific to the protein of interest (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and PCR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target protein (e.g., BRD4).
-
Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Use qPCR to quantify the amount of a specific DNA sequence (e.g., the MYC promoter) that was co-precipitated.
Experimental Workflow Visualization
Caption: General experimental workflow for comparing BET inhibitors. (Within 100 characters)
References
Comparative Analysis of NG-012 and its Analogue NG-011 as Potentiators of Nerve Growth Factor-Induced Neurite Outgrowth
A detailed examination of two pioneering compounds, NG-012 and its structural analogue NG-011, reveals their significant potential in enhancing the neurotrophic effects of Nerve Growth Factor (NGF). This guide provides a comparative analysis of their biological activity, supported by available experimental data, to inform researchers and drug development professionals in the field of neurodegenerative disease and nerve regeneration.
Isolated from the culture broth of the fungus Penicillium verruculosum F-4542, both this compound and NG-011 have been identified as novel potentiators of NGF-induced neurite outgrowth in the rat pheochromocytoma PC12 cell line, a well-established model for studying neuronal differentiation.[1] These macrocyclic compounds represent an important class of molecules that, while not possessing intrinsic neurotrophic activity, can significantly amplify the effects of endogenous neurotrophins like NGF. This potentiation mechanism holds therapeutic promise for conditions where NGF signaling is impaired.
Quantitative Comparison of Biological Activity
Table 1: Summary of Physicochemical and Biological Properties of this compound and NG-011
| Property | This compound | NG-011 |
| CAS Number | 141731-76-2 | Not Available |
| Molecular Formula | C32H38O15 | Not Available |
| Molecular Weight | 662.64 | Not Available |
| Source | Penicillium verruculosum F-4542 | Penicillium verruculosum F-4542 |
| Biological Activity | Potentiator of NGF-induced neurite outgrowth in PC12 cells | Potentiator of NGF-induced neurite outgrowth in PC12 cells |
Experimental Protocols
The following is a generalized experimental protocol for a neurite outgrowth assay in PC12 cells, based on common methodologies, to provide a framework for understanding how the activity of this compound and similar compounds is assessed.
Neurite Outgrowth Assay in PC12 Cells
1. Cell Culture and Plating:
-
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded in collagen-coated 24-well plates at a density of 1 x 10^4 cells per well.
2. Compound and NGF Treatment:
-
After 24 hours, the culture medium is replaced with a low-serum medium.
-
Cells are treated with a suboptimal concentration of NGF (e.g., 1-10 ng/mL).
-
Test compounds (this compound or NG-011) are added at various concentrations to the NGF-containing medium. Control wells receive either NGF alone or the vehicle (e.g., DMSO) used to dissolve the compounds.
3. Incubation and Observation:
-
The cells are incubated for 48 to 72 hours to allow for neurite extension.
-
Following incubation, the cells are fixed with 4% paraformaldehyde.
4. Quantification:
-
The percentage of neurite-bearing cells is determined by microscopic examination. A cell is considered positive if it possesses at least one neurite that is longer than the diameter of the cell body.[2][3]
-
For each well, multiple fields are randomly selected and counted to ensure statistical significance. The results are typically expressed as the percentage of neurite-bearing cells relative to the total number of cells.
Mechanism of Action and Signaling Pathways
NGF initiates its effects by binding to the high-affinity TrkA receptor on the surface of neuronal cells. This binding triggers the dimerization and autophosphorylation of the receptor, leading to the activation of several downstream signaling cascades that are crucial for neuronal survival, differentiation, and neurite outgrowth. The two primary pathways are:
-
The Ras/MAPK (ERK) Pathway: This pathway is centrally involved in promoting neuronal differentiation and neurite extension.
-
The PI3K/Akt Pathway: This cascade is primarily associated with cell survival and growth.
While the precise molecular mechanism by which this compound and NG-011 potentiate NGF signaling has not been fully elucidated in the available literature, it is hypothesized that they act as positive allosteric modulators of the TrkA receptor or downstream components of its signaling pathways. This would lead to an amplification of the signal generated by a given concentration of NGF, resulting in a more robust biological response.
Below is a diagram illustrating the principal NGF signaling pathways that are likely modulated by this compound and NG-011.
Caption: NGF signaling pathways potentially modulated by this compound and NG-011.
Experimental Workflow
The general workflow for screening and characterizing NGF potentiators like this compound is a multi-step process.
Caption: General workflow for neurite outgrowth assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuronal Growth: A Comparative Analysis of NG-012 and Other NGF Potentiators
For researchers, scientists, and professionals in drug development, the quest for compounds that can enhance the effects of Nerve Growth Factor (NGF) is a critical frontier in neuroscience. NG-012, a novel compound, has emerged as a significant potentiator of NGF-induced neurite outgrowth. This guide provides a comprehensive cross-validation of this compound's activity in comparison to other alternatives, supported by experimental data and detailed protocols to aid in reproducible research.
Executive Summary
Nerve Growth Factor (NGF) is a pivotal neurotrophic factor essential for the survival, development, and function of neurons. However, its therapeutic application is often limited by poor bioavailability and potential side effects. Small molecules that can potentiate the activity of endogenous or exogenously applied NGF offer a promising therapeutic strategy. This guide focuses on this compound, a compound identified as a potent NGF enhancer. We compare its activity in promoting neurite outgrowth in the well-established PC12 cell line model against other known NGF potentiators: Donepezil, Luteolin, β-sitosterol, and Artepillin C. This objective comparison, based on available experimental data, aims to inform researchers on the relative efficacy of these compounds and provide a foundation for future studies.
Comparative Analysis of NGF Potentiator Activity
The primary measure of NGF potentiation in this context is the enhancement of neurite outgrowth in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. When treated with NGF, these cells differentiate into a sympathetic neuron-like phenotype, characterized by the extension of neurites. The potentiation of this effect is quantified by measuring the percentage of cells bearing neurites or the change in neurite length in the presence of a potentiating compound compared to NGF alone.
| Compound | Cell Line | NGF Concentration | Compound Concentration | Potentiation Effect | Reference |
| This compound | PC12 | Suboptimal | Not Specified | Potentiates neurite outgrowth | [1][2] |
| Donepezil | PC12 | 1 ng/mL & 50 ng/mL | 10 µM | Significantly potentiated neurite outgrowth | [3][4] |
| Luteolin | PC12 | Low dose | Not Specified | Increase of differentiated cell number to 25.4 ± 4.8% | [5] |
| β-sitosterol | PC12 | 10 ng/mL | 0.5 µM & 1 µM | Significant neurite outgrowth-promoting activities | [6] |
| Artepillin C | PC12m3 | N/A (NGF-deprived) | 20 µM | ~7-fold greater frequency of neurite outgrowth than NGF alone | [7] |
Note: The quantitative data for this compound from its original discovery is not detailed in recently available literature, highlighting a need for further public domain research on this specific compound.
Signaling Pathways and Experimental Workflows
The potentiation of NGF signaling can occur through various mechanisms, often converging on the TrkA receptor and its downstream pathways.
References
- 1. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-011 AND this compound, NOVEL POTENTIATORS OF NERVE GROWTH FACTOR [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil potentiates nerve growth factor-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin stimulates the NGF-induced neurite outgrowth in cultured PC12 cells through binding with NGF and potentiating its receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Artepillin C derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of NG-012 Experimental Results: A Comparative Guide
This guide provides a detailed comparison of the novel MEK1/2 inhibitor, NG-012, with alternative compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by reproducible experimental data and detailed protocols.
Introduction to this compound
This compound is a highly selective, allosteric inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. By binding to a unique pocket on the MEK enzyme, this compound prevents the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This action effectively blocks the downstream signaling of the RAS/RAF/MEK/ERK pathway, a critical cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an important therapeutic target.
Comparative Performance Data
The efficacy of this compound was evaluated against alternative MEK inhibitors, primarily Selumetinib. Key performance indicators included direct enzyme inhibition, inhibition of downstream signaling, and anti-proliferative activity in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Selumetinib against the target enzymes (MEK1/2) and their effect on the downstream target, ERK1/2.
| Compound | Target | IC50 (Enzyme Activity) | IC50 (ERK1/2 Phosphorylation) |
| This compound | MEK1 | 0.92 nM | 10.3 nM (in Malme-3M cells) |
| MEK2 | 1.8 nM | ||
| Selumetinib | MEK1 | 14 nM[1][2][3] | 10 nM[2] |
| MEK2 | 530 nM (Kd)[1][2] |
Table 2: Anti-Proliferative Activity (Cell Viability IC50)
This table presents the IC50 values for this compound and Selumetinib in various human cancer cell lines, demonstrating their effect on cell viability after a 72-hour treatment period.
| Cell Line | Cancer Type | This compound IC50 | Selumetinib IC50 |
| BON1 | Pancreatic Neuroendocrine | 0.44 nM[4] | Not Available |
| QGP-1 | Pancreatic Neuroendocrine | 6.36 nM[4] | Not Available |
| NCI-H727 | Lung Neuroendocrine | 84.12 nM[4] | Not Available |
| HT-29 | Colorectal | 0.48 - 36 nM (range) | > 5 µM[5] |
| MDA-MB-231 | Breast (Triple-Negative) | ~50 nM[6] | 8.6 µM[3] |
| CHP-212 | Neuroblastoma | Not Available | 3.15 nM[1] |
Signaling Pathway and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action and the methodologies used to generate the comparative data.
Caption: MAPK/ERK signaling pathway with inhibition points for this compound and alternatives.
Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 3. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NG-012 Performance Against Known Inhibitors of the Nerve Growth Factor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nerve growth factor (NGF) signaling pathway modulator, NG-012, and a selection of known inhibitors targeting this pathway. While this compound acts as a potentiator, enhancing the effects of NGF, the inhibitors discussed herein antagonize the pathway at various points. This guide will objectively present available data to allow for a comprehensive understanding of their distinct mechanisms and performance metrics.
Introduction to NGF Signaling Modulation
Nerve Growth Factor (NGF) is a critical neurotrophin involved in the development, survival, and maintenance of sensory and sympathetic neurons.[1] Its signaling is primarily mediated through two cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1] The binding of NGF to TrkA triggers a signaling cascade that includes the PI3K/Akt, Ras/MAPK, and PLCγ pathways, which are crucial for neuronal growth and survival.[1]
Modulation of the NGF pathway is a significant area of research for therapeutic intervention in various conditions, including chronic pain and neurodegenerative diseases.[1] This can be achieved through inhibition, which blocks the signaling pathway, or potentiation, which enhances the signaling effects of endogenous NGF.
This compound, isolated from the culture broth of Penicillium verruculosum F-4542, has been identified as a novel potentiator of NGF.[1] It has been shown to enhance NGF-induced neurite outgrowth in the rat pheochromocytoma cell line (PC12). In contrast, a range of inhibitors have been developed to block NGF signaling, either by sequestering NGF itself or by inhibiting the kinase activity of its receptor, TrkA.
This guide will compare the qualitative potentiation effects of this compound with the quantitative inhibitory performance of several known NGF pathway inhibitors.
Data Presentation: Performance Comparison
The following table summarizes the performance of several known inhibitors of the NGF signaling pathway. Due to the nature of this compound as a potentiator and the lack of publicly available quantitative data (e.g., EC50), a direct numerical comparison is not possible. This compound's performance is described qualitatively based on existing literature.
Table 1: Performance of NGF Pathway Modulators
| Compound/Drug | Mechanism of Action | Target | Performance Metric (IC50) |
| This compound | Potentiator | Enhances NGF-induced signaling | Qualitatively potentiates NGF-induced neurite outgrowth in PC12 cells. Specific quantitative data (e.g., EC50) is not publicly available. |
| Tanezumab | Inhibitor (Monoclonal Antibody) | Sequesters free NGF | Data from clinical trials demonstrate efficacy in pain reduction. Specific IC50 values for NGF binding are proprietary. |
| Fasinumab | Inhibitor (Monoclonal Antibody) | Sequesters free NGF | Data from clinical trials demonstrate efficacy in pain reduction. Specific IC50 values for NGF binding are proprietary. |
| Selitrectinib (LOXO-195) | Inhibitor (Small Molecule) | TrkA Kinase | Pan, WT TrkA: 0.6 nM |
| Taletrectinib (DS-6051b) | Inhibitor (Small Molecule) | TrkA (NTRK1) Kinase | NTRK1: 0.622 nM |
| Entrectinib | Inhibitor (Small Molecule) | Pan-Trk (A/B/C) Kinase | TrkA: 1.7 nM |
| Altiratinib (DCC-2701) | Inhibitor (Small Molecule) | TrkA Kinase | TrkA: 0.9 nM |
| CH7057288 | Inhibitor (Small Molecule) | TrkA Kinase | TrkA: 1.1 nM |
Signaling Pathway and Points of Intervention
The following diagram illustrates the NGF signaling pathway and the points at which this compound and known inhibitors exert their effects.
References
Comparative Efficacy of Molecules Designated "NG-012" in Diverse Disease Models
The designation "NG-012" is associated with multiple distinct therapeutic candidates across different fields of research, each with a unique mechanism of action and application in various disease models. This guide provides a comparative analysis of the efficacy, experimental protocols, and underlying pathways for three separate molecules referred to as this compound or a similar designation: a nerve growth factor potentiator, a fat-reducing agent (RZL-012), and an immunotherapeutic for non-small cell lung cancer (STK-012).
Section 1: this compound as a Nerve Growth Factor Potentiator
NG-011 and this compound are novel compounds isolated from the fungus Penicillium verruculosum that enhance the effects of nerve growth factor (NGF).[1][2] These molecules have been studied in preclinical models for their potential in promoting neuronal growth and regeneration.
Efficacy Data
The primary efficacy of this compound is its ability to potentiate neurite outgrowth in the presence of NGF.
| Compound | Cell Line | Effect | Source |
| This compound | Rat Pheochromocytoma (PC12) | Potentiated neurite outgrowth induced by NGF | [2] |
| NG-011 | Rat Pheochromocytoma (PC12) | Potentiated neurite outgrowth induced by NGF | [2] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells The potentiation of NGF activity by this compound was assessed using the rat pheochromocytoma (PC12) cell line, a common model for studying neuronal differentiation.
-
Cell Culture: PC12 cells were cultured in a suitable medium and seeded in culture plates.
-
Treatment: The cells were treated with a suboptimal dose of NGF, with or without the addition of this compound.
-
Incubation: The treated cells were incubated for a period to allow for neurite outgrowth.
-
Analysis: The percentage of cells bearing neurites longer than the cell body diameter was determined by microscopic observation.
Signaling Pathway
NGF promotes neuronal survival and differentiation by binding to the TrkA receptor, initiating a signaling cascade. This compound is believed to potentiate this pathway.
Section 2: RZL-012 as a Fat-Reducing Agent
RZL-012 is a molecule designed for the reduction of subcutaneous fat. Its mechanism of action involves the direct destruction of adipocyte cell membranes.[3]
Efficacy Data
The efficacy of RZL-012 has been demonstrated through in vitro cell killing assays and in vivo studies in pigs.
| Assay | Cell Type / Model | Metric | Result | Source |
| In Vitro Cell Killing | Cultured Adipocytes | IC50 | 25 - 106 µM | |
| In Vitro Cell Killing | Wi38 Human Lung Fibroblasts | IC50 | 25 - 106 µM | |
| In Vivo Study | Pig Model | Effect | Fat loss at injection site |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Cryopreserved Wi38 cells or cultured adipocytes were seeded into 96-well plates.
-
Treatment: Cells were treated with increasing concentrations of RZL-012.
-
Incubation: The plates were incubated at 37°C for a specified period.
-
Analysis: Cell viability was measured to determine the IC50 value.
In Vivo Fat Reduction Study in Pigs
-
Animal Model: Pigs were used as an accepted animal model for subcutaneous fat removal studies.
-
Injection: RZL-012 was injected into the subcutaneous fat at defined locations.
-
Histopathology: Tissue samples from the injected regions were collected at various time points.
-
Analysis: Semiquantitative analysis of histopathological changes was performed to evaluate fat loss.
Experimental Workflow
The workflow for evaluating RZL-012 involved both in vitro and in vivo experiments to establish its mechanism and efficacy.
Section 3: STK-012 for Non-Small Cell Lung Cancer (NSCLC)
STK-012 is an immunotherapy candidate that has been evaluated in a Phase 1a/1b clinical trial in combination with pembrolizumab (B1139204) and chemotherapy for first-line, PD-L1–negative nonsquamous NSCLC.
Efficacy Data
The clinical trial (NCT05098132) has shown promising efficacy in a difficult-to-treat patient population.
| Patient Population (n=21) | Metric | Result | Source |
| Total Evaluable Patients | Overall Response Rate (ORR) | 57% | |
| Total Evaluable Patients | Disease Control Rate (DCR) | 90% | |
| PD-L1 < 1% Patients | Overall Response Rate (ORR) | 53% | |
| PD-L1 < 1% Patients | Disease Control Rate (DCR) | 94% | |
| Patients with ≥1 TSG Mutation | Overall Response Rate (ORR) | 60% | |
| Patients with ≥1 TSG Mutation | Disease Control Rate (DCR) | 80% |
Clinical Trial Protocol
Phase 1a/1b Study of STK-012 (NCT05098132)
-
Phase 1a (Dose Escalation): Evaluated STK-012 as monotherapy and in combination therapy in patients with selected solid tumors.
-
Phase 1b (Dose Expansion): Evaluated STK-012 at the recommended phase 2 dose in selected solid tumor types.
-
Phase 2 (Randomized): A randomized study of STK-012 in combination with standard of care (pembrolizumab, pemetrexed, and carboplatin) versus standard of care alone in first-line, PD-L1 negative, non-squamous NSCLC.
Mechanism of Action
STK-012 is designed to selectively deliver the IL-2 signal to antigen-activated T cells, sparing bystander lymphocytes. This targeted approach aims to enhance the anti-tumor immune response while minimizing toxicity.
References
- 1. NG-011 and this compound, novel potentiators of nerve growth factor. II. The structure determination of NG-011 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-011 and this compound, novel potentiators of nerve growth factor. I. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NG-012
The proper disposal of NG-012, a novel nerve growth factor potentiator, is critical for maintaining laboratory safety and environmental compliance.[1] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of research-grade chemical compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for a preliminary hazard assessment.
| Property | Value |
| CAS Number | 141731-76-2 |
| Alternate Names | Orbuticin derivative |
| Molecular Formula | C₃₂H₃₈O₁₅ |
| Molecular Weight | 662.64 g/mol |
| Application | Nerve growth factor potentiator |
| Intended Use | For Research Use Only |
Table 1: Known properties of this compound.[1]
General Disposal Protocol for Research Chemicals
The following is a generalized, step-by-step procedure for the disposal of research chemicals like this compound, in the absence of specific manufacturer instructions.
1. Waste Identification and Segregation:
-
Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical. Do not dispose of it down the sink or in regular trash.[2][3]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[3] Aqueous waste should be separated from solvent waste.
2. Container Management:
-
Compatible Container: Collect this compound waste in a container that is compatible with the chemical. The container should be in good condition, with a tightly sealing lid to prevent leaks.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name ("this compound" or "Orbuticin derivative"). The date when waste was first added to the container (the accumulation start date) must also be clearly marked.
3. Personal Protective Equipment (PPE):
-
When handling this compound waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.
-
Ensure the storage area is cool, dry, and away from direct sunlight or incompatible materials.
5. Final Disposal:
-
Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department, which will use a licensed waste disposal contractor.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste tag or manifest, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: this compound Disposal Workflow.
Emergency Procedures
In the event of a spill or exposure, follow these general emergency protocols:
-
If Inhaled: Move the individual to fresh air and seek medical attention.
-
On Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water.
-
In Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent, and place it in the labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.
References
Essential Safety and Handling Protocols for Novel Compound NG-012
Disclaimer: As "NG-012" does not correspond to a publicly documented chemical substance, this guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development environment. A comprehensive, substance-specific risk assessment is mandatory once the physicochemical and toxicological properties of this compound are determined.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel compound this compound. The following procedural guidance is designed to ensure a safe laboratory environment during initial evaluation and experimentation.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling substances with unknown hazard profiles. The following table summarizes the recommended PPE levels based on the potential for exposure.[1][2][3]
| Exposure Scenario | Required PPE | Description |
| Low Potential for Exposure (e.g., handling in a closed system, small quantities) | Level D Protection | Includes standard laboratory attire such as a lab coat, safety glasses with side shields, and closed-toe shoes. Nitrile gloves are also required. |
| Moderate Potential for Exposure (e.g., open-container handling, potential for aerosol generation) | Level C Protection | Requires the use of a full-face air-purifying respirator in addition to standard laboratory attire. Chemical-resistant gloves and a disposable gown are also necessary.[1] |
| High Potential for Exposure (e.g., risk of significant splashes, handling highly volatile forms) | Level B Protection | Involves the use of a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator.[1] Hooded chemical-resistant clothing and inner and outer chemical-resistant gloves are required. |
| Emergency Situations (e.g., large spills, uncontrolled release) | Level A Protection | The highest level of protection, requiring a totally encapsulated chemical- and vapor-protective suit with a positive-pressure SCBA. |
Note: A thorough risk assessment should be conducted to determine the appropriate level of PPE for each specific procedure involving this compound.
II. Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
All manipulations of this compound should be performed within a certified chemical fume hood or other appropriate local exhaust ventilation to minimize inhalation exposure.
-
Use the smallest quantity of the chemical possible to minimize the potential magnitude of a spill.
-
Transport glass bottles containing this compound in bottle carriers to prevent breakage.
-
Avoid wearing PPE outside of the designated laboratory area to prevent the spread of contamination.
Storage:
-
Store this compound in a well-ventilated, designated area away from incompatible materials.
-
Containers should be clearly labeled with the chemical name ("this compound"), any known hazards, and the date received.
-
Secondary containment should be used for all stored containers of this compound.
III. Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for safely conducting experiments with this compound.
IV. Disposal Plan
The disposal of chemical waste must comply with all local, state, and federal regulations.
Waste Characterization and Segregation:
-
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregate waste streams to avoid mixing incompatible chemicals.
-
Solid waste (e.g., contaminated gloves, bench paper) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste should be collected in a compatible, labeled hazardous waste container.
Disposal Procedures:
-
Complete and attach a chemical waste tag to each waste container.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management service.
The following decision tree can guide the initial waste disposal process for materials contaminated with this compound.
V. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit to absorb and neutralize the material.
-
Collect the contaminated materials in a hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Notify your supervisor and the institutional safety office.
-
Prevent entry to the affected area.
-
Await the arrival of trained emergency response personnel.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek immediate medical attention for any exposure.
This guidance provides a foundational framework for the safe handling of the novel compound this compound. It is imperative that all personnel receive training on these procedures and that a substance-specific risk assessment is completed and documented before any work with this compound commences.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
